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  • Product: (S)-Boc-2-Hydroxy-5-pyridylalanine
  • CAS: 1241681-87-7

Core Science & Biosynthesis

Foundational

Chemical structure of Boc-L-2-hydroxy-5-pyridylalanine

An In-Depth Technical Guide to the Chemical Structure and Applications of Boc-L-2-hydroxy-5-pyridylalanine Abstract This technical guide provides a comprehensive examination of N-α-(tert-butoxycarbonyl)-L-2-hydroxy-5-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Applications of Boc-L-2-hydroxy-5-pyridylalanine

Abstract

This technical guide provides a comprehensive examination of N-α-(tert-butoxycarbonyl)-L-2-hydroxy-5-pyridylalanine (Boc-L-2-hydroxy-5-pyridylalanine), a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. The document elucidates the molecule's detailed chemical structure, physicochemical properties, and the strategic role of the Boc protecting group. A detailed, field-proven protocol for its synthesis via the protection of its parent amino acid is presented, accompanied by a discussion on methods for structural verification and quality control. Furthermore, this guide explores the compound's applications as a specialized building block in solid-phase peptide synthesis (SPPS) and its potential in drug discovery, stemming from the unique pharmacological attributes of the 2-pyridone scaffold.

Introduction: A Unique Building Block for Advanced Peptide Design

In the landscape of drug discovery and materials science, the design of novel peptides and peptidomimetics with enhanced biological activity, stability, and target specificity is a paramount objective. The introduction of non-canonical amino acids into peptide sequences is a proven strategy to achieve these goals. Boc-L-2-hydroxy-5-pyridylalanine emerges as a particularly valuable building block. Its structure combines three key features: an L-alanine backbone, a versatile tert-butoxycarbonyl (Boc) protecting group, and a 2-hydroxy-5-pyridyl side chain, which exists in tautomeric equilibrium with the 2-pyridone form.

The pyridine ring is a well-established pharmacophore, and its hydroxylated derivatives, particularly 2-pyridones, are considered "privileged scaffolds" in drug design.[1] These structures are known to engage in a wide range of biological interactions by acting as hydrogen bond donors and acceptors, which can be critical for molecular recognition and binding affinity.[1] This guide provides an in-depth analysis of this compound's chemical nature and its strategic application in modern synthetic chemistry.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and physical characteristics.

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-hydroxy-5-pyridinyl)propanoic acid

Synonyms: Boc-L-3-(2-hydroxy-5-pyridyl)alanine, (S)-Boc-2-Hydroxy-5-pyridylalanine

Chemical Structure:

The structure features a chiral center at the alpha-carbon, the L-configuration of which is critical for its use in biologically relevant peptides.

Physicochemical Data Summary

The following table summarizes the key properties of Boc-L-2-hydroxy-5-pyridylalanine and its related parent compound. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource(s)
CAS Number 1241681-87-7[2]
Molecular Formula C₁₃H₁₈N₂O₅[2]
Molecular Weight 282.29 g/mol [2]
Appearance White to off-white powder/solid[3][4]
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate[5]
Storage Conditions Store at 0 - 8 °C for optimal stability[3]

Note: Data for the parent amino acid, β-(5-Hydroxy-2-pyridyl)alanine (CAS 943-82-8), includes a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .[6]

The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The choice of a protecting group is a critical decision in peptide synthesis, dictating the overall synthetic strategy. The tert-butoxycarbonyl (Boc) group is a foundational tool in this field, particularly in the classical Boc/Bzl solid-phase peptide synthesis (SPPS) methodology.[7][]

Mechanism and Rationale
  • Stability: The Boc group is exceptionally stable under a wide range of conditions, including basic and nucleophilic environments, making it robust enough to withstand the coupling steps in peptide synthesis.[]

  • Acid-Labile Removal: Its key feature is its lability under moderately strong acidic conditions.[] Deprotection is typically achieved with trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system.[10] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine of the amino acid.[11]

This orthogonal stability—robust during coupling but easily removed without cleaving the peptide from most resins or affecting acid-stable side-chain protecting groups—is the reason for its enduring utility.[7]

Synthesis and Purification Protocol

The most direct route to Boc-L-2-hydroxy-5-pyridylalanine is the N-α-protection of the parent amino acid, L-2-hydroxy-5-pyridylalanine. The following protocol is a self-validating system, incorporating in-process controls and a final purification step to ensure high purity.

Experimental Workflow: Boc Protection

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve L-2-hydroxy-5-pyridylalanine in 1:1 Dioxane/Water B 2. Add NaHCO₃ or other base and cool to 0°C A->B Establish basic conditions C 3. Add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise B->C Introduce protecting agent D 4. Allow to warm to RT and stir for 12-18 hours C->D Allow reaction to complete E 5. Acidify with citric acid to pH ~3 D->E Quench & protonate carboxylate F 6. Extract with Ethyl Acetate E->F Isolate product G 7. Dry, concentrate, and crystallize F->G Purify by crystallization H 8. Verify purity by HPLC and spectroscopy G->H Final QC

Caption: Synthesis workflow for Boc-L-2-hydroxy-5-pyridylalanine.

Step-by-Step Methodology

Materials:

  • L-2-hydroxy-5-pyridylalanine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)[12]

  • 1,4-Dioxane and Deionized Water

  • Ethyl Acetate

  • 1M Citric Acid or dilute HCl

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve L-2-hydroxy-5-pyridylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. The aqueous environment ensures the amino acid is deprotonated and soluble.

  • Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until fully dissolved. Cool the mixture to 0°C in an ice bath. The base acts as a proton scavenger, neutralizing the acid formed during the reaction and maintaining the nucleophilicity of the amino group.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.2 eq), either neat or dissolved in a small amount of dioxane, to the cooled reaction mixture. Portion-wise addition helps to control the reaction exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Acidification: Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 using 1M citric acid. This step protonates the carboxylate group, rendering the product soluble in organic solvents.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes). The organic layers contain the desired product.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the final, high-purity Boc-L-2-hydroxy-5-pyridylalanine.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a complete and trustworthy characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the tert-butyl protons of the Boc group (a singlet at ~1.4 ppm), the α- and β-protons of the alanine backbone, and distinct signals for the protons on the pyridyl ring.

    • ¹³C NMR: Signals corresponding to the carbonyls of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the pyridyl ring will confirm the structure.

  • Infrared (IR) Spectroscopy: Key stretches will be observed for the N-H bond, the C=O of the Boc group (~1700-1720 cm⁻¹), the C=O of the carboxylic acid (~1730-1750 cm⁻¹), and aromatic C=C and C-N bonds.[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, showing the expected [M+H]⁺ or [M-H]⁻ ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A single, sharp peak on a reverse-phase column indicates a high-purity sample. Purity of ≥98% is typically required for use in peptide synthesis.[14]

Applications in Peptide Synthesis and Drug Discovery

The true value of Boc-L-2-hydroxy-5-pyridylalanine lies in its application as a specialized building block.

Incorporation into Peptides via SPPS

This amino acid derivative is fully compatible with standard Boc-based SPPS protocols.[10] It can be coupled to the free N-terminal amine of a growing peptide chain on a solid support using standard coupling reagents like HBTU/DIEA or DCC/HOBt.

SPPS_Workflow Resin Resin with growing peptide chain (Free NH₂) Coupling Peptide Bond Formation (Coupling Step) Resin->Coupling BocAA Boc-L-2-hydroxy-5-pyridylalanine + Coupling Reagents (HBTU/DIEA) BocAA->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotect TFA/DCM Treatment (Boc Deprotection) Wash1->Deprotect Wash2 Wash & Neutralize (DIEA/DCM) Deprotect->Wash2 NextCycle Ready for next Amino Acid Coupling Wash2->NextCycle

Caption: Incorporation of the amino acid into a peptide via SPPS.

Pharmacological Significance

The 2-hydroxy-pyridyl side chain is the key feature for drug development.

  • Bioisostere for Carboxylic Acids and Amides: The 2-pyridone moiety can act as a bioisosteric replacement for carboxylic acids or amides, potentially improving cell permeability and metabolic stability while retaining key hydrogen bonding interactions.

  • Metal Chelation: The nitrogen and hydroxyl group can act as a bidentate ligand, enabling the design of peptides with metal-chelating properties, which is relevant for metalloproteinase inhibitors or diagnostic imaging agents.

  • Modulating Physicochemical Properties: Incorporating this residue can alter the solubility, aggregation propensity, and conformational preferences of a peptide, leading to improved pharmacokinetic profiles.[3] Recent research has also highlighted the potential for Boc-protected dipeptides to act as broad-spectrum anti-bacterial agents.[15]

Conclusion

Boc-L-2-hydroxy-5-pyridylalanine is more than just a protected amino acid; it is a strategic tool for chemists and pharmacologists. Its well-defined chemical structure, governed by the reliable chemistry of the Boc group and the versatile 2-pyridone scaffold, provides a robust platform for innovation. The synthetic and analytical protocols detailed in this guide offer a clear pathway to its utilization, empowering researchers to design and construct novel peptides and peptidomimetics with precisely engineered properties for advanced therapeutic and biotechnological applications.

References

  • Fisher Scientific. (S)-Boc-2-Hydroxy-5-pyridylalanine.

  • CymitQuimica. CAS 71239-85-5: Boc-3-(2-pyridyl)-L-alanine.

  • Chem-Impex. Boc-3-(2'-pyridyl)-L-alanine.

  • Aapptec Peptides. Boc-2-Pal-OH [71239-85-5].

  • Sigma-Aldrich. Boc-3-(2-pyridyl)-Ala-OH.

  • ResearchGate. Applications of BOP reagent in solid phase peptide synthesis III.

  • BenchChem. Application Notes and Protocols for the Use of Boc-L-Ala-OH-2-¹³C in Solid-Phase Peptide Synthesis (SPPS).

  • Key Organics. Boc-L-2-Pyridylalanine.

  • Anatrace. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

  • PubChem. beta-(5-Hydroxy-2-pyridyl)alanine.

  • ChemPep. Boc Solid Phase Peptide Synthesis.

  • Sigma-Aldrich. Boc-L-alanine (2S)-2-hydroxylpropylamide 97%.

  • Chem-Impex. Boc-L-Ala-O-CH2-Ph-CH2-COOH.

  • ChemicalBook. Boc-3-(3-pyridyl)-L-alanine.

  • BenchChem. The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.

  • PubMed. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.

  • National Institutes of Health (NIH). Introduction to Peptide Synthesis.

  • PubChem. Boc-3-(3-pyridyl)-Ala-OH.

  • BenchChem. An In-depth Technical Guide to the Melting Point and Stability of Boc-L-Ala-OH.

  • PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.

  • BOC Sciences. BOC-Amino Acids.

  • The Royal Society of Chemistry. Supplementary information.

  • ResearchGate. IR spectra of N-Boc-L-alanine-L-proline-OMe.

  • ChemicalBook. Boc-3-(3-pyridyl)-L-alanine synthesis.

Sources

Exploratory

An In-depth Technical Guide to 2-Hydroxypyridine vs. 2-Pyridone Tautomerism in Amino Acid Scaffolds

Abstract The tautomeric equilibrium between 2-hydroxypyridine (the lactim form) and 2-pyridone (the lactam form) is a classic, yet profoundly impactful, phenomenon in heterocyclic chemistry. When this dynamic relationshi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tautomeric equilibrium between 2-hydroxypyridine (the lactim form) and 2-pyridone (the lactam form) is a classic, yet profoundly impactful, phenomenon in heterocyclic chemistry. When this dynamic relationship is engineered into amino acid frameworks, it unlocks a powerful toolkit for modulating the structure, physicochemical properties, and biological activity of peptides and small molecule therapeutics. This guide provides an in-depth exploration of the core principles governing this tautomerism, the strategic implications of its incorporation into amino acid scaffolds, and the robust experimental and computational methodologies required for its characterization. We will dissect the causality behind experimental choices and provide field-proven insights into leveraging this equilibrium for rational drug design, from enhancing metabolic stability to dictating specific molecular recognition events in complex biological systems.

The Fundamental Equilibrium: A Tale of Two Tautomers

A compound exhibits tautomerism when it can be represented by two or more structures that are interconvertible through the intramolecular movement of a hydrogen atom.[1] The 2-hydroxypyridine/2-pyridone system is a canonical example of lactim-lactam tautomerism, involving a proton transfer between the exocyclic oxygen and the ring nitrogen atom.[2][3]

  • 2-Hydroxypyridine (Lactim): This tautomer possesses a hydroxyl group and a fully aromatic pyridine ring. Its aromaticity is suggested by calculated carbon-to-carbon bond lengths that are characteristic of resonance.[1]

  • 2-Pyridone (Lactam): This tautomer features a carbonyl group (C=O) and a protonated ring nitrogen (N-H). Its bond lengths are more consistent with localized single and double bonds, suggesting it is not fully aromatic.[1]

The position of this equilibrium is not fixed; it is exquisitely sensitive to the surrounding environment, a characteristic that is central to its utility in drug design.

The Decisive Role of the Environment

The preference for one tautomer over the other is dictated by a delicate balance of intermolecular forces and intrinsic electronic properties.

  • In Solution: The polarity of the solvent is a primary determinant. Non-polar solvents like cyclohexane favor the less polar 2-hydroxypyridine tautomer.[4][5][6] Conversely, polar solvents, particularly protic ones like water and alcohols, strongly favor the 2-pyridone form.[4][5][6] This is because the greater dipole moment of 2-pyridone (calculated as ~5.3-6.0 Debye) is better stabilized by polar solvent molecules compared to the less polar 2-hydroxypyridine (~1.7-1.8 Debye).[1] Furthermore, the N-H and C=O groups of the 2-pyridone form are excellent hydrogen bond donors and acceptors, respectively, allowing for strong interactions with protic solvents.[1][6]

  • In the Solid State: The 2-pyridone tautomer is the predominant form in the solid state.[3][4] This preference is confirmed by X-ray crystallography and IR spectroscopy, which reveals the presence of C=O stretching frequencies and the absence of O-H frequencies.[4][6] The stability is driven by the formation of robust intermolecular hydrogen-bonding networks, often resulting in helical structures.[4]

  • In the Gas Phase: In the absence of intermolecular interactions, the equilibrium often shifts. Experimental and theoretical studies show that the 2-hydroxypyridine form is generally more stable in the gas phase by a small energy margin (approx. 3-9 kJ/mol).[2][3][4] This preference is attributed to factors like minimal steric hindrance and electrostatic repulsion.[2][3]

The following diagram illustrates the core tautomeric relationship and the influence of solvent polarity.

Tautomerism cluster_equilibrium Tautomeric Equilibrium cluster_solvents Environmental Influence Hydroxypyridine 2-Hydroxypyridine (Lactim, Aromatic) Pyridone 2-Pyridone (Lactam, Non-Aromatic) Hydroxypyridine->Pyridone H⁺ Transfer NonPolar Non-Polar Solvents (e.g., Cyclohexane) NonPolar->Hydroxypyridine Favors Polar Polar, Protic Solvents (e.g., Water) Polar->Pyridone Favors

Caption: The equilibrium between 2-hydroxypyridine and 2-pyridone is heavily influenced by solvent polarity.

Quantitative Solvent Effects

The equilibrium constant (KT = [2-pyridone]/[2-hydroxypyridine]) provides a quantitative measure of the tautomeric preference. The dramatic shift in KT across different solvents underscores the importance of considering the local environment in molecular design.

SolventDielectric Constant (ε)KTPredominant FormReference
Gas Phase1.0~0.42-Hydroxypyridine[3]
Cyclohexane2.021.72-Pyridone (slight)[1]
Chloroform4.816.02-Pyridone[1]
Water78.4~9002-Pyridone[3]

Engineering Amino Acids with Tautomeric Scaffolds

The incorporation of the 2-pyridone moiety into amino acid side chains or backbones creates a class of non-natural amino acids with tunable properties. These building blocks serve as powerful tools in medicinal chemistry.[7][8]

  • Bioisosteres: The 2-pyridone unit can act as a bioisostere for amide bonds, phenyl groups, or other heterocycles.[9][10] This allows for the subtle modification of a lead compound to improve properties like solubility, metabolic stability, and receptor affinity without drastically altering its core binding pharmacophore.[9][10]

  • Conformational Constraints: When integrated into a peptide backbone, the pyridone ring introduces conformational rigidity. This is a widely used strategy to lock a peptide into its bioactive conformation, increasing its potency and selectivity.

  • Hydrogen Bonding Hubs: The 2-pyridone's ability to simultaneously act as a hydrogen bond donor (N-H) and acceptor (C=O) makes it a versatile tool for mediating molecular recognition.[9][10][11] This dual nature is particularly effective in mimicking beta-sheet structures or engaging with the hinge region of kinases.[10][12]

The synthesis of these specialized amino acids can be achieved through various organic chemistry routes, often involving the construction of the pyridone ring from acyclic precursors or the functionalization of pre-existing pyridone scaffolds.[8][13][14]

Characterizing the Tautomeric State: Protocols and Methodologies

A self-validating research program requires robust, orthogonal methods to characterize the tautomeric equilibrium. The choice of technique is dictated by the specific information required, whether it be a static ratio in a given solvent or the kinetic details of the interconversion.

Experimental Workflow for Tautomer Analysis

The following diagram outlines a logical workflow for the comprehensive analysis of a novel 2-pyridone-containing amino acid.

Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_advanced Advanced Kinetics & Modeling start Synthesized Amino Acid IR FT-IR Spectroscopy (Solid & Solution) - Identify C=O stretch (~1650 cm⁻¹) - Check for O-H stretch (~3400 cm⁻¹) start->IR UV_Vis UV-Vis Spectroscopy (Various Solvents) - Determine λmax for each tautomer - Quantify K_T start->UV_Vis XRay X-Ray Crystallography (If solid) - Unambiguous solid-state structure IR->XRay Confirms solid form NMR Multinuclear NMR (¹H, ¹³C) - Chemical shift analysis - Variable Temperature (VT-NMR) for kinetics UV_Vis->NMR Informs solvent choice DFT Computational Modeling (DFT) - Calculate relative energies - Simulate spectra UV_Vis->DFT Provides experimental benchmark TJump T-Jump 2D IR - Direct measure of ns kinetics NMR->TJump Provides kinetic clues result Comprehensive Tautomeric Profile XRay->result TJump->result DFT->result

Caption: A multi-technique workflow for characterizing 2-pyridone tautomerism in amino acids.

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis by UV-Vis Spectroscopy

  • Causality: This method leverages the different electronic structures of the aromatic lactim and non-aromatic lactam forms, which result in distinct UV absorption maxima (λmax). The lactam form typically absorbs at a longer wavelength (e.g., ~293-300 nm in water) compared to the lactim form.[4][15] By measuring the absorbance in a solvent where both forms are present, their relative concentrations can be determined.

  • Methodology:

    • Prepare stock solutions of the target amino acid and, if available, its N-methyl (fixed lactam) and O-methyl (fixed lactim) analogues in the desired solvent (e.g., acetonitrile, water, cyclohexane).

    • Acquire the full UV-Vis spectrum (200-400 nm) for each compound to determine their respective λmax and molar extinction coefficients (ε).

    • For the target amino acid, record the absorbance at the λmax values corresponding to the pure lactam and lactim forms.

    • Calculate the tautomeric equilibrium constant (KT) using the absorbances and Beer-Lambert law, solving a system of two simultaneous equations.

  • Self-Validation: The protocol is self-validating through the use of the N- and O-methylated standards, which provide unambiguous spectral fingerprints for each tautomer. Consistency of KT values across multiple wavelengths adds confidence to the measurement.

Protocol 2: Structural Confirmation by Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy is a direct probe of vibrational modes of functional groups. The C=O bond of the 2-pyridone (lactam) has a strong, characteristic stretching vibration that is absent in the 2-hydroxypyridine (lactim) form. Conversely, the lactim has a characteristic O-H stretch.

  • Methodology:

    • Acquire an IR spectrum of the compound in the solid state (e.g., using KBr pellet or ATR). A strong absorption band in the region of 1640-1680 cm-1 is definitive evidence for the C=O group of the lactam form.[4][16]

    • To analyze the solution state, use a suitable solvent that has a transparent window in the region of interest (e.g., CCl4, CDCl3).

    • Compare the spectra obtained in polar vs. non-polar solvents. An increase in the intensity of the C=O band in polar solvents confirms the solvent-dependent equilibrium shift. The absence of a broad O-H stretching band around 3200-3600 cm-1 further supports the predominance of the lactam form.[4]

  • Self-Validation: The presence or absence of the highly characteristic C=O stretching band is a near-absolute indicator of the predominant tautomeric form, especially in the solid state.

Computational Chemistry Workflow
  • Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can accurately predict the geometries and relative energies of the tautomers, providing a theoretical foundation for experimental observations.[1][2]

  • Methodology:

    • Structure Optimization: Build the 3D structures of both the 2-pyridone and 2-hydroxypyridine tautomers of the amino acid. Perform geometry optimization in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G**).[2][17]

    • Solvent Modeling: To simulate solution conditions, re-optimize the geometries and calculate single-point energies using a continuum solvent model, such as the Polarizable Continuum Model (PCM).[1]

    • Energy Calculation: Calculate the electronic energy (E), zero-point vibrational energy (ZPVE), and Gibbs free energy (G) for both tautomers in the gas phase and in solution. The relative stability is determined by the difference in Gibbs free energy (ΔG).

    • Spectral Simulation: From the optimized geometries, simulate IR and NMR spectra to aid in the interpretation of experimental data.

  • Self-Validation: The accuracy of the computational model is validated by comparing the calculated energy differences (ΔG) with the experimentally determined equilibrium constants (ΔG = -RTlnKT). A close match between predicted and experimental spectra further validates the model.

Applications in Drug Discovery: From Concept to Clinic

The 2-pyridone scaffold is not merely a chemical curiosity; it is a "privileged scaffold" found in numerous FDA-approved drugs.[9][10] Its utility stems directly from the tautomeric properties discussed.

  • Kinase Inhibition: Many modern kinase inhibitors utilize the 2-pyridone motif to form critical hydrogen bonds with the "hinge" region of the kinase active site. The N-H donor and C=O acceptor mimic the hydrogen bonding pattern of the natural ATP substrate. FDA-approved drugs like Palbociclib and Ripretinib feature this core structure.[9]

  • Peptide Stapling and Macrocyclization: The formation of a 2-pyridone ring can be used as a chemical strategy for intramolecular "stapling" of peptides. This constrains the peptide into a desired conformation, such as an alpha-helix, which can enhance its stability, cell permeability, and biological activity.[18][19]

  • Improving Drug-Like Properties: Incorporating a 2-pyridone can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can increase aqueous solubility and metabolic stability compared to a more lipophilic phenyl or amide group.[9][10][20]

The following diagram illustrates a hypothetical interaction where a 2-pyridone-containing amino acid engages a kinase hinge, a common mechanism of action.

KinaseBinding cluster_kinase Kinase Hinge Region cluster_drug Inhibitor Molecule Hinge NH Backbone C=O Pyridone N-H 2-Pyridone Moiety C=O Hinge:d->Pyridone:o Pyridone:n->Hinge:a

Caption: The 2-pyridone motif acting as a bidentate hydrogen bond clamp in a kinase hinge region.

Conclusion and Future Outlook

The 2-hydroxypyridine/2-pyridone tautomerism offers a dynamic and controllable chemical feature that can be powerfully exploited in the design of advanced amino acids and therapeutics. By understanding the fundamental principles that govern the equilibrium and by applying a rigorous, multi-faceted analytical approach, researchers can rationally engineer molecules with optimized properties. The ability to fine-tune polarity, hydrogen-bonding capacity, and conformation by shifting the tautomeric balance makes these scaffolds exceptionally valuable. Future advancements will likely focus on developing novel synthetic methods for accessing more complex pyridone-containing amino acids and integrating them into sophisticated drug delivery systems and bioactive probes, further solidifying their role as a cornerstone of modern medicinal chemistry.

References

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  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Sarris, M., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. The Journal of Organic Chemistry, 87(18), 12149-12160. [Link]

  • Forlani, L., et al. (2003). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2003(5), 198-215. [Link]

  • da Silva, J. B. P., et al. (2021). Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. ChemRxiv. [Link]

  • Golnak, R., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1905-1913. [Link]

  • Li, Y., & He, F. (2002). Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones. Acta Physico-Chimica Sinica, 18(1), 1-5. [Link]

  • Blanco, S., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(44), 11996-12001. [Link]

  • Boulton, A. J., & Katritzky, A. R. (1962). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[5][21]-annelated rings and oxygen at the[5]-position. Journal of the Chemical Society, 2083-2087. [Link]

  • Blanco, S., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ResearchGate. [Link]

  • Krackov, M. H., et al. (1966). 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations. Journal of the American Chemical Society, 88(8), 1759-1762. [Link]

  • ResearchGate. (n.d.). Pharmacological aspects of 2-pyridones and their analogs. [Link]

  • Gordon, A., et al. (1968). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic, 556-561. [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(12), 656. [Link]

  • Lin, H.-C., et al. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. Molecules, 26(24), 7545. [Link]

  • Mishra, P. S., et al. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207. [Link]

  • Kudo, H., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2123), 20170262. [Link]

  • Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group, Wayne State University. [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35835-35858. [Link]

  • Held, A., & Pratt, D. W. (1993). The 2-pyridone dimer, a model cis peptide. Gas-phase structure from high-resolution laser spectroscopy. Journal of the American Chemical Society, 115(21), 9708-9717. [Link]

  • Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. [Link]

  • Zhang, Z., et al. (2024). Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. Angewandte Chemie International Edition, 63(1), e202312681. [Link]

  • Comins, D. L., & Goehring, R. R. (1982). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry, 47(22), 4315-4319. [Link]

  • Zhang, Z., et al. (2024). Synthesis, characterization, and activity of 2-pyridone-stapled Anoplin peptide. ResearchGate. [Link]

  • Al-Tawil, M. (2015). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal.org. [Link]

  • Phillips, S. T., et al. (2002). "@-Tides": the 1,2-dihydro-3(6H)-pyridinone unit as a beta-strand mimic. Journal of the American Chemical Society, 124(1), 58-66. [Link]

Sources

Foundational

A Technical Guide to (S)-Boc-2-Hydroxy-5-pyridylalanine for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Pyridylalanine Analogs in Peptide Therapeutics The incorporation of unnatural amino acids into peptide scaffolds is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyridylalanine Analogs in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate the pharmacological properties of peptide-based therapeutics. Among these, pyridylalanine derivatives have garnered significant attention for their ability to introduce unique structural and electronic features. This guide focuses on a specific and promising building block: (S)-2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-5-pyridyl)propanoic acid , commonly referred to as (S)-Boc-2-Hydroxy-5-pyridylalanine.

This molecule is distinguished by its 2-hydroxypyridine moiety, which exists in a tautomeric equilibrium with 2-pyridone. This characteristic imparts a unique hydrogen bonding capability and potential for bioisosteric replacement of other residues, influencing peptide conformation, receptor binding, and pharmacokinetic profiles.[1][2] As a Boc-protected amino acid, it is designed for seamless integration into established solid-phase peptide synthesis (SPPS) workflows.[3][4] This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and strategic applications in the development of next-generation peptide drugs.

Commercial Sourcing and Availability

(S)-Boc-2-Hydroxy-5-pyridylalanine is a specialized building block available from a select number of chemical suppliers. Researchers can procure this compound through both primary manufacturers and distributors.

Primary Supplier:

  • Oakwood Chemical: A key manufacturer of this compound, offering it for research and development purposes.[5]

Distributors:

  • Fisher Scientific: Lists the compound, sourced from Oakwood Chemical, providing a broad distribution channel.[5]

  • eMolecules: A search platform that also lists Oakwood Chemical as a supplier for this specific molecule.[5]

Related Compounds and Isomers:

It is crucial for researchers to distinguish (S)-Boc-2-Hydroxy-5-pyridylalanine from its isomers and related pyridylalanine derivatives, which are more widely available. These include:

  • Boc-2-pyridyl-L-alanine (Boc-2-Pal-OH): Lacks the hydroxyl group.[6]

  • Boc-3-pyridyl-L-alanine (Boc-3-Pal-OH): Features the nitrogen at the 3-position of the pyridine ring.

  • Boc-4-pyridyl-L-alanine (Boc-4-Pal-OH): Features the nitrogen at the 4-position of the pyridine ring.

Careful verification of the chemical structure and CAS number is essential to ensure the procurement of the correct isomer for the intended research application.

SupplierCompound NameCAS NumberNotes
Oakwood Chemical(S)-Boc-2-Hydroxy-5-pyridylalanine1241681-87-7Primary manufacturer.
Fisher Scientific(S)-Boc-2-Hydroxy-5-pyridylalanine1241681-87-7Distributor for Oakwood Chemical.[5]
AAPPTECBoc-2-Pal-OH71239-85-5A related, non-hydroxylated pyridylalanine derivative.[6]
Selleck Chemicals2-Hydroxypyridine142-08-5The core heterocyclic moiety, used in peptide synthesis.[7]
BOC Sciences2-pyridone142-08-5A supplier of the core chemical structure.[8]

Synthesis and Manufacturing Overview

While a detailed, publicly available synthesis protocol for (S)-Boc-2-Hydroxy-5-pyridylalanine is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for creating unnatural amino acids. The process likely involves the following key stages:

  • Synthesis of the Pyridine Side Chain: The synthesis would begin with a suitably functionalized pyridine derivative, such as 2-amino-5-hydroxypyridine, which serves as a precursor to the side chain.[7]

  • Introduction of the Alanine Backbone: The pyridine moiety is then coupled to a chiral serine-derived synthon or a related three-carbon unit that will form the amino acid backbone.

  • Boc Protection: The final step involves the protection of the alpha-amino group with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

The following diagram illustrates a plausible high-level synthetic workflow:

G cluster_0 Side Chain Preparation cluster_1 Backbone Introduction cluster_2 Protection and Final Product A Functionalized Pyridine Precursor (e.g., 2-Amino-5-hydroxypyridine) B Coupling with Chiral Synthon A->B Coupling Reaction C Formation of Pyridylalanine Core B->C D Boc Protection of α-Amino Group C->D Purification E (S)-Boc-2-Hydroxy-5-pyridylalanine D->E

Caption: A conceptual workflow for the synthesis of (S)-Boc-2-Hydroxy-5-pyridylalanine.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of (S)-Boc-2-Hydroxy-5-pyridylalanine is critical for its successful application in peptide synthesis. A comprehensive quality control regimen should include a combination of chromatographic and spectroscopic techniques.

Key Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the chemical and chiral purity of the amino acid derivative. A reversed-phase HPLC method can determine the presence of impurities, while a chiral HPLC method is essential to confirm the enantiomeric excess (ee%) of the (S)-enantiomer.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected shifts and coupling constants for the pyridyl, alanine, and Boc moieties.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

  • Certificate of Analysis (CoA): Researchers should always request a Certificate of Analysis from the supplier. This document provides lot-specific data on purity (typically by HPLC), identity (often by NMR), and other physical properties.[10]

The following diagram outlines a typical quality control workflow:

G Start Synthesized Batch of (S)-Boc-2-Hydroxy-5-pyridylalanine HPLC HPLC Analysis (Purity & Enantiomeric Excess) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS CoA Generation of Certificate of Analysis HPLC->CoA NMR->CoA MS->CoA Release Batch Release for Sale CoA->Release

Caption: A standard workflow for the quality control of (S)-Boc-2-Hydroxy-5-pyridylalanine.

Applications in Peptide Synthesis and Drug Discovery

The unique properties of the 2-hydroxypyridine moiety make (S)-Boc-2-Hydroxy-5-pyridylalanine a valuable tool for medicinal chemists seeking to fine-tune the characteristics of peptide drug candidates.

Strategic Incorporation in Boc-SPPS:

This amino acid derivative is designed for use in Boc-based solid-phase peptide synthesis (Boc-SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but is readily cleaved by acids such as trifluoroacetic acid (TFA) to allow for the stepwise elongation of the peptide chain.[3]

Modulation of Peptide Properties:

The incorporation of a 2-hydroxypyridine-containing amino acid can influence several key properties of a peptide:

  • Enhanced Solubility and Reduced Aggregation: The polar nature of the hydroxypyridine group can improve the aqueous solubility of the resulting peptide, which is often a challenge for hydrophobic sequences.[11]

  • Introduction of Novel Hydrogen Bonding Interactions: The 2-pyridone tautomer can act as both a hydrogen bond donor and acceptor, potentially leading to altered secondary structures and improved binding affinity to biological targets.[2][12]

  • Bioisosteric Replacement: The 2-hydroxypyridine moiety can serve as a bioisostere for other functional groups, such as phenols or amides, allowing for the exploration of structure-activity relationships.[2]

  • Metal Chelation: The 2-hydroxypyridine structure is known to chelate metal ions, which could be exploited in the design of diagnostic or therapeutic agents.

Potential Therapeutic Applications:

While specific examples of approved drugs containing (S)-Boc-2-Hydroxy-5-pyridylalanine are not yet prevalent, the broader class of pyridine- and pyridone-containing molecules has shown significant promise in various therapeutic areas, including:

  • Oncology: Pyridine scaffolds are found in numerous kinase inhibitors and other anticancer agents.[13]

  • Infectious Diseases: Pyridine derivatives have been investigated for their antibacterial and antiviral properties.

  • Inflammatory Diseases: The anti-inflammatory potential of pyridone-containing compounds is an active area of research.

The following diagram illustrates the potential impact of incorporating this unnatural amino acid on a peptide's therapeutic profile:

G cluster_0 Peptide Modification cluster_1 Improved Pharmacological Properties cluster_2 Therapeutic Outcomes A Native Peptide Sequence B Incorporate (S)-Boc-2-Hydroxy-5-pyridylalanine via Boc-SPPS A->B C Modified Peptide B->C D Enhanced Solubility C->D E Increased Receptor Affinity C->E F Improved Pharmacokinetics C->F G Novel Biological Activity C->G H Enhanced Efficacy D->H I Improved Safety Profile D->I J Novel Therapeutic Applications D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J

Caption: The strategic incorporation of (S)-Boc-2-Hydroxy-5-pyridylalanine can lead to improved therapeutic outcomes.

Conclusion

(S)-Boc-2-Hydroxy-5-pyridylalanine represents a valuable and specialized building block for the synthesis of novel peptide therapeutics. Its unique 2-hydroxypyridine moiety offers a range of possibilities for modulating the physicochemical and pharmacological properties of peptides. While its commercial availability is currently limited, its potential for enhancing solubility, introducing novel binding interactions, and serving as a versatile bioisostere makes it an attractive tool for researchers in drug discovery and development. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic use of unnatural amino acids like (S)-Boc-2-Hydroxy-5-pyridylalanine will undoubtedly play an increasingly important role in shaping the future of peptide-based medicine.

References

  • PeerJ. 1 NMR spectra and HPLC chromatograms. [Link]

  • Held, A., & Pratt, D. W. (1993). The 2-pyridone dimer, a model cis peptide. Gas-phase structure from high-resolution laser spectroscopy. Journal of the American Chemical Society, 115(21), 9708-9709. [Link]

  • Google Patents. WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
  • ChemEurope.com. 2-Pyridone. [Link]

  • The Good Scents Company. 2-pyridone. [Link]

  • Google Patents. US20120309977A1 - Process for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters and amides.
  • USPTO Patent Application Data. [Link]

  • Oakwood Chemical. Boc-Protected Natural Amino Acids. [Link]

  • Oakwood Chemical. [Link]

  • Regulations.gov. US Patent No. 8829195. [Link]

  • ResearchGate. Impact of pyridine incorporation into amino acids and peptide drugs. [Link]

  • Google Patents. United States Patent. [Link]

  • AAPPTEC. Boc-2-Pal-OH [71239-85-5]. [Link]

  • Lab Alley. Certificates of Analysis. [Link]

  • MDPI. Peptide-Based Polymer Therapeutics. [Link]

  • SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for coupling (S)-Boc-2-Hydroxy-5-pyridylalanine in SPPS

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Containing (S)-Boc-2-Hydroxy-5-pyridylalanine Authored by: Gemini, Senior Application Scientist Introduction The incorporation of non-canonical a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Containing (S)-Boc-2-Hydroxy-5-pyridylalanine

Authored by: Gemini, Senior Application Scientist

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. These unique building blocks offer a gateway to peptides with enhanced proteolytic stability, novel conformational constraints, and tailored biological activities. (S)-Boc-2-Hydroxy-5-pyridylalanine is one such synthetic amino acid of significant interest. Its 2-hydroxypyridine side chain presents a unique combination of functionalities: a potential metal-chelating site, a hydrogen bond donor/acceptor system, and a fluorescent reporter group.

However, the introduction of this residue via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The primary concern is the nucleophilic character of the phenolic hydroxyl group on the pyridine ring, which can compete with the N-terminal amine during the coupling step, leading to side-product formation and truncated sequences. This application note provides a comprehensive, field-proven protocol for the efficient and high-fidelity incorporation of (S)-Boc-2-Hydroxy-5-pyridylalanine into peptide chains using Boc-based SPPS. We will delve into the strategic considerations behind the protocol, provide step-by-step instructions, and offer expert insights for troubleshooting and optimization.

Core Principles & Strategic Considerations

The successful incorporation of (S)-Boc-2-Hydroxy-5-pyridylalanine hinges on a carefully considered synthetic strategy that mitigates potential side reactions.

The Rationale for Boc-SPPS

Solid-phase peptide synthesis is broadly divided into two major strategies: Boc/Bzl and Fmoc/tBu.[1][2] For this particular amino acid, the Boc/Bzl strategy offers distinct advantages. In this approach, the temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the final cleavage from the resin are accomplished with a strong acid, such as anhydrous hydrogen fluoride (HF).[3][4]

The key advantage here is that the entire synthesis cycle, including the crucial deprotection step, is performed under acidic conditions. The phenolic hydroxyl group of the 2-hydroxypyridine moiety is less likely to be deprotonated and act as a competing nucleophile under these conditions, thereby minimizing the risk of O-acylation during subsequent coupling steps.

The Critical Role of Carboxylic Acid Activation

The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.[5][6] While classic carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) can be used, they are prone to side reactions. Modern peptide synthesis overwhelmingly favors uronium or phosphonium salt-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7] These reagents rapidly and efficiently generate highly active esters (e.g., HOBt or HOAt esters) that react cleanly with the amine, leading to high coupling yields with minimal racemization.[8][9] This protocol will utilize HBTU for its proven efficiency and reliability.

On-Resin Monitoring: Ensuring Reaction Completion

A fundamental principle of SPPS is driving each deprotection and coupling step to completion to avoid the accumulation of deletion sequences.[10] The Kaiser test, a colorimetric assay that detects free primary amines, is an indispensable tool for monitoring coupling reactions.[11][12] A negative Kaiser test (yellow beads) indicates that all available N-terminal amines have been acylated, signaling a complete reaction. A positive test (dark blue beads) signifies incomplete coupling, necessitating a second coupling step to ensure high purity of the final product.

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc-SPPS process for the incorporation of a single amino acid.

SPPS_Cycle cluster_main Boc-SPPS Cycle for (S)-Boc-2-Hydroxy-5-pyridylalanine Start Start: Resin with N-terminal Boc-AA Deprotection Step 1: Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 KaiserTest Monitor: Kaiser Test Wash3->KaiserTest End End: Resin with Elongated Peptide Chain KaiserTest->End Negative (Yellow) Recouple Recouple or Cap KaiserTest->Recouple Positive (Blue) End->Deprotection Next Cycle Recouple->Coupling

Caption: General workflow for one cycle of Boc-SPPS.

Detailed Experimental Protocols

These protocols are designed for manual synthesis on a 0.2 mmol scale using Merrifield resin. Adjust volumes and quantities accordingly for different scales. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Boc-Deprotection of the N-Terminal Amino Acid
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM, 5 mL) for 20 minutes in a reaction vessel. Drain the solvent.

  • Pre-wash: Add a solution of 50% trifluoroacetic acid (TFA) in DCM (5 mL). Agitate for 2 minutes and drain.

  • Deprotection: Add a fresh solution of 50% TFA in DCM (5 mL). Agitate for 20-30 minutes.[4]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 5 mL), isopropanol (IPA) (2 x 5 mL), and finally DCM (3 x 5 mL) to remove all traces of acid.

Protocol 2: Neutralization of the N-Terminal Ammonium Salt
  • First Neutralization: Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (5 mL) to the washed resin. Agitate for 2 minutes and drain.

  • Second Neutralization: Repeat the neutralization step with a fresh 10% DIEA/DCM solution (5 mL) for 2 minutes and drain.

  • Washing: Wash the resin with DCM (5 x 5 mL) to remove excess base. Proceed immediately to the coupling step.

Protocol 3: Coupling of (S)-Boc-2-Hydroxy-5-pyridylalanine

This protocol utilizes HBTU/HOBt for pre-activation of the amino acid.

Reagent Preparation Table

ReagentEquivalents (relative to resin loading)Amount (for 0.2 mmol scale)
(S)-Boc-2-Hydroxy-5-pyridylalanine3.00.6 mmol (170 mg)
HBTU2.90.58 mmol (220 mg)
HOBt3.00.6 mmol (92 mg)
DIEA6.01.2 mmol (209 µL)

Coupling Procedure:

  • Pre-activation: In a separate vial, dissolve (S)-Boc-2-Hydroxy-5-pyridylalanine (0.6 mmol), HBTU (0.58 mmol), and HOBt (0.6 mmol) in N,N-dimethylformamide (DMF, 2 mL).

  • Add DIEA (1.2 mmol) to the solution. The solution will typically turn yellow. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the drained, neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads (5-10 beads), wash them thoroughly with DCM and ethanol, and perform a Kaiser test to check for reaction completion.[11]

  • Washing: Once the Kaiser test is negative (yellow), drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection cycle.

Protocol 4: Final Peptide Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must only be performed by trained personnel using a specialized HF cleavage apparatus in a dedicated fume hood.

  • Drying: Dry the final peptide-resin thoroughly under high vacuum for at least 2 hours.

  • Scavenger Preparation: Prepare a scavenger mixture. A common mixture for peptides lacking highly sensitive residues is 90% HF, 5% p-cresol, and 5% anisole.

  • Cleavage Reaction: Place the dried resin in the HF apparatus reaction vessel. Add the scavenger p-cresol (~0.5 mL per 100 mg resin).

  • Cool the vessel to -5 to 0 °C. Carefully condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).

  • Stir the mixture at 0 °C for 1-2 hours.[3]

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter the precipitated peptide, wash with more cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Mechanism of HBTU-Mediated Coupling

The following diagram illustrates the activation of the carboxylic acid by HBTU and subsequent amide bond formation.

Coupling_Mechanism AA R-COOH ((S)-Boc-2-Hydroxy-5-pyridylalanine) ActiveEster Active Ester Intermediate (HOBt Ester) AA->ActiveEster Activation HBTU HBTU + DIEA HBTU->ActiveEster Peptide R-CO-NH-Peptide-Resin (Amide Bond Formed) ActiveEster->Peptide Nucleophilic Attack Resin H₂N-Peptide-Resin Resin->Peptide Byproducts Tetramethylurea + HOBt + DIEA·H⁺ Peptide->Byproducts

Caption: HBTU activation and amide bond formation.

Troubleshooting and Expert Insights

  • Positive Kaiser Test After Coupling: If the coupling is incomplete after the initial 2-4 hour period, simply drain the reaction solution, wash the resin once with DMF, and add a fresh solution of activated (S)-Boc-2-Hydroxy-5-pyridylalanine for another 2 hours. Stubborn couplings can sometimes be improved by switching the solvent to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.

  • Potential for O-Acylation: While the Boc-SPPS protocol minimizes this risk, it is not zero. If analysis of the crude peptide by Mass Spectrometry reveals a mass corresponding to the addition of an extra amino acid, O-acylation on the 2-hydroxypyridine side chain may have occurred. This would necessitate the synthesis of a derivative where the hydroxyl group is protected (e.g., with a Benzyl group), which would be cleaved during the final HF step.

  • Peptide Aggregation: For longer peptides, the growing chain can sometimes aggregate on the resin, hindering reagent access and leading to incomplete reactions.[13] If aggregation is suspected (indicated by sluggish or incomplete coupling and deprotection steps), consider incorporating a "magic mixture" (e.g., 0.8 M LiCl in NMP) as the coupling solvent or performing the coupling at an elevated temperature (e.g., 50 °C).

By adhering to this detailed protocol and its underlying principles, researchers can confidently and successfully incorporate the valuable (S)-Boc-2-Hydroxy-5-pyridylalanine building block into their synthetic peptide targets, paving the way for new discoveries in chemical biology and drug development.

References

  • AAPPTec. Monitoring of Peptide Coupling and Capping. AAPPTec. Accessed March 7, 2024. [Link][11]

  • Khadse S, et al. Side reactions in peptide synthesis: An overview. ResearchGate. Published June 2018. [Link]

  • Fukuyama T, et al. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition. Published December 2, 2013. [Link][8]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis. AAPPTec. Accessed March 7, 2024. [Link][1]

  • Lee Y, et al. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Published July 20, 2018. [Link][12]

  • Vapourtec. Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec. Accessed March 7, 2024. [Link][13]

  • Ishihara K. Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. Published 2017. [Link][14]

  • Encyclopedia MDPI. Direct Amidations of Carboxylic Acids with Amines. MDPI. Published February 22, 2023. [Link][5]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Accessed March 7, 2024. [Link][6]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Accessed March 7, 2024. [Link][9]

  • Knowledge UChicago. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Published March 12, 2025. [Link][2]

  • Peptide Chemistry Resources. Coupling & Side Reactions. Peptide Chemistry Resources. Accessed March 7, 2024. [Link][7]

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Application

Application Note: Strategic Deprotection of Boc-Hydroxypyridylalanine

Executive Summary & Scientific Rationale Hydroxypyridylalanine (HPA) represents a unique challenge in peptide and medicinal chemistry. Structurally, it is a hybrid of a basic pyridine ring and an acidic phenolic hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Hydroxypyridylalanine (HPA) represents a unique challenge in peptide and medicinal chemistry. Structurally, it is a hybrid of a basic pyridine ring and an acidic phenolic hydroxyl group. This amphoteric nature creates a "perfect storm" during standard Boc deprotection:

  • The "Sticky Salt" Phenomenon: The basic pyridine nitrogen protonates alongside the

    
    -amine, generating a highly polar dicationic species that is difficult to isolate from aqueous workups.
    
  • Electrophilic Attack: The electron-rich hydroxyl group (acting similarly to Tyrosine) is susceptible to alkylation by the tert-butyl cation (

    
    ) generated during cleavage, leading to irreversible O-tert-butylation.
    
  • Tautomeric Equilibria: 3-Hydroxypyridines exist in equilibrium between the hydroxypyridine and pyridone forms. Strong acidic conditions shift this equilibrium, affecting solubility and reactivity.

This guide moves beyond generic "stir in TFA" instructions. It provides a self-validating workflow designed to preserve the integrity of the heterocyclic core while ensuring quantitative deprotection.

Critical Mechanistic Insights

The Scavenger Imperative

In standard Boc removal, the carbamate cleaves to form a carbamic acid (which decarboxylates) and a volatile isobutylene gas. However, in the presence of nucleophilic side chains (like the -OH on HPA), the tert-butyl cation is not just a byproduct; it is a reactive electrophile.[1]

Without scavengers, the reaction follows Path A (Side Reaction). With scavengers, it follows Path B (Clean Deprotection).

BocMechanism Start Boc-HPA (Protected) Inter Intermediate [t-Bu Cation + Free Amine] Start->Inter Acid (TFA/HCl) PathA Path A: No Scavenger O-t-Butyl Ether Formation (Irreversible Impurity) Inter->PathA Attack on Phenolic OH PathB Path B: + Scavenger (TIPS/H2O) Scavenger-t-Bu Adduct (Inert Waste) Inter->PathB Trapped by TIPS Product HPA Salt (Clean Product) PathB->Product Workup

Figure 1: Mechanistic divergence in the presence of scavengers. Path B is the required trajectory for HPA.

Experimental Protocols

Method A: The "Gold Standard" (TFA/Scavenger Cocktail)

Best for: Small to medium scale (mg to grams), ensuring maximum purity.

Reagents:

  • Trifluoroacetic acid (TFA), HPLC Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Scavenger Cocktail: Triisopropylsilane (TIPS) and Water.

  • Precipitation Solvent: Cold Diethyl Ether (

    
    ) or MTBE.
    

Protocol:

  • Preparation: Dissolve the Boc-Hydroxypyridylalanine (1.0 equiv) in DCM. The concentration should be approximately 0.1 M.

    • Note: If solubility is poor in pure DCM, add a minimal amount of Trifluoroethanol (TFE) or use neat TFA in step 2 (not recommended for sensitive substrates).

  • Scavenger Addition: Add TIPS (2.5% v/v) and

    
     (2.5% v/v) to the solution.
    
    • Why Water? Water is an excellent scavenger for

      
       and prevents the formation of tert-butyl esters.
      
    • Why TIPS? It effectively quenches carbocations without the odor of thiols (like ethanedithiol).

  • Acidolysis: Cool the mixture to 0°C. Slowly add TFA equal to the volume of DCM (Final ratio TFA:DCM:Scavengers = 50:45:5).

  • Reaction: Stir at 0°C for 15 minutes, then warm to room temperature. Monitor by HPLC or TLC (ninhydrin stain). Reaction is typically complete in 60–90 minutes.

  • Workup (The Critical Step):

    • Do NOT attempt an aqueous extraction. The product is a water-soluble zwitterion/salt.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to an oil. Do not heat above 40°C.

    • Add Toluene (2x volume) and re-evaporate. This azeotropes the residual TFA. Repeat twice.

    • Trituration: Add cold

      
       or MTBE to the oily residue. Scratch the flask walls with a spatula to induce crystallization.
      
    • Filter the resulting white/off-white solid. This is the HPA

      
       2TFA salt .
      
Method B: The "Salt Isolation" (HCl/Dioxane)

Best for: Generating a defined hydrochloride salt, often preferred for biological assays or stability.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Solvent: 1,4-Dioxane or Ethyl Acetate.[2]

Protocol:

  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane.

  • Acidification: Add 4.0 M HCl in Dioxane (10–20 equivalents).

    • Caution: Gas evolution (isobutylene/CO2) will occur. Ensure venting.

  • Reaction: Stir at Room Temperature. HPA-HCl salts often precipitate directly from the reaction mixture as the Boc group is cleaved.

  • Completion: After 1–2 hours, check completion.

  • Isolation:

    • If solid precipitated: Filter under inert atmosphere (nitrogen) as these salts can be hygroscopic. Wash with dry ether.

    • If no precipitate: Concentrate to dryness, then triturate with ether as in Method A.

    • Result: HPA

      
       xHCl salt  (Stoichiometry depends on the protonation state of the pyridine, usually dihydrochloride).
      

Data & Decision Matrix

Use the following table to select the appropriate scavenger system based on the specific HPA derivative and scale.

Table 1: Scavenger Cocktail Efficacy for Hydroxypyridylalanine

Scavenger SystemComposition (v/v)Suitability for HPAProsCons
Cocktail K (Modified) TFA (82.5) / Phenol (5) / Water (5) / Thioanisole (5) / EDT (2.5)High Most robust for preventing all alkylations.Foul odor (EDT); Phenol difficult to remove.
Silane System (Recommended) TFA (50) / DCM (45) / TIPS (2.5) / Water (2.5)High Clean workup; No sulfur smell; TIPS is volatile.Slightly slower than neat TFA.
Neat TFA TFA (100)Low Fast.High risk of O-alkylation on the hydroxyl group.
HCl/Dioxane 4M HCl in DioxaneMedium Yields defined HCl salt; no trifluoroacetylation risk.Acidity may be too high for very sensitive linkers.

Troubleshooting & Optimization (Self-Validating Systems)

The "Zwitterion Trap"

Problem: After deprotection, you attempt to neutralize the salt to get the free amine, but the product disappears into the aqueous layer or forms an insoluble aggregate. Cause: Hydroxypyridylalanine has an isoelectric point (pI) where it is least soluble. The pyridine ring (


) and the hydroxyl group (

) create complex equilibria. Solution:
  • Do not neutralize unless necessary for the next coupling step.

  • Use the salt form directly in coupling reactions by adding DIPEA in situ.

  • If isolation of the free amine is required, use Propylene Oxide as a scavenger-free acid scavenger in ethanol. It gently neutralizes HCl/TFA without over-shooting the pH.

Workflow Decision Tree

Workflow Start Start: Boc-HPA Deprotection Q1 Is the HCl salt preferred for the next step? Start->Q1 MethodB Method B: HCl/Dioxane (Precipitation likely) Q1->MethodB Yes MethodA Method A: TFA/DCM + Scavengers (Homogeneous) Q1->MethodA No Workup Evaporate & Triturate w/ Ether MethodB->Workup MethodA->Workup Check QC: HPLC/MS Check for +56 mass (t-Bu adduct) Workup->Check Success Proceed to Coupling Check->Success Pure Fail Repurify or Resynthesize (Cannot remove t-Bu ether easily) Check->Fail Alkylated

Figure 2: Operational workflow for selecting the deprotection route.

References

  • Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-t-butoxycarbonyl group in the presence of tert-butyl esters and ethers."[3] International Journal of Peptide and Protein Research. (Foundational work on scavengers).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.

  • Han, G., et al. (2004).[9] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Context on handling sensitive amino acid salts).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • BenchChem Technical Guides. "Boc Deprotection Troubleshooting."

Sources

Method

Advanced Synthesis of Kinase Inhibitors: The Pyridylalanine Scaffold

Executive Summary In the development of kinase inhibitors and peptidomimetics, the pyridylalanine (Pal) scaffold has emerged as a critical bioisostere for phenylalanine (Phe). While phenylalanine provides essential hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and peptidomimetics, the pyridylalanine (Pal) scaffold has emerged as a critical bioisostere for phenylalanine (Phe). While phenylalanine provides essential hydrophobic interactions (often occupying the P1 or P2 pockets of kinase domains), its poor aqueous solubility and lack of specific hydrogen-bonding capability can limit drug-likeness.[1]

Pyridylalanine retains the aromatic geometries of phenylalanine but introduces a pyridine nitrogen. This modification:

  • Enhances Solubility: The pyridine nitrogen (pKa ~5.3) increases polarity and pH-dependent solubility.[1]

  • Enables H-Bonding: The nitrogen acts as a hydrogen bond acceptor, potentially engaging specific residues (e.g., hinge region backbone amides) that phenylalanine cannot.

  • Metal Coordination: The pyridyl ring can coordinate with catalytic metal ions (Mg²⁺, Zn²⁺) often found in kinase active sites.

This guide details the de novo synthesis of Fmoc-protected pyridylalanine via Negishi cross-coupling and its subsequent incorporation into kinase inhibitor scaffolds using Solid Phase Peptide Synthesis (SPPS).

Strategic Rationale: Pyridylalanine vs. Phenylalanine[1]

The substitution of Phenylalanine with Pyridylalanine is a strategic medicinal chemistry move. The table below summarizes the physicochemical shifts associated with this modification.

Table 1: Physicochemical Comparison (Phe vs. 3-Pal)
FeatureL-Phenylalanine (Phe)L-3-Pyridylalanine (3-Pal)Impact on Kinase Inhibitor Design
Structure Benzyl side chain3-Pyridylmethyl side chainMaintained steric fit in hydrophobic pockets.[1]
Electronic Nature Electron-rich, Non-polarElectron-deficient, PolarImproved metabolic stability against oxidation.[1]
H-Bonding None (Hydrophobic only)H-Bond Acceptor (N-atom)Potential for new H-bonds with hinge region.[1]
pKa (Side Chain) N/A (Neutral)~5.2 (Conjugate Acid)Ionizable at acidic pH; improves lysosomal accumulation.[1]
LogP (Hydrophobicity) ~1.38~0.65Reduced lipophilicity; improved oral bioavailability.[1]
Solubility (pH 7) Low (~27 g/L)Moderate-Highsignificantly reduces aggregation in solution.[1]

Protocol A: De Novo Synthesis of Fmoc-3-Pyridylalanine

While Fmoc-Pal-OH is commercially available, custom analogs (e.g., substituted pyridines for SAR studies) require robust synthetic routes.[1] The Negishi Cross-Coupling of organozinc reagents with aryl halides is the industry standard for synthesizing enantiopure non-natural amino acids without racemization.

Mechanism of Action

We utilize Jackson’s Reagent , a serine-derived organozinc species.[2] This reagent couples with 3-iodopyridine under Palladium catalysis to yield the protected amino acid.[1]

Reagents Required[3][4][5]
  • Zinc Reagent Precursor: Fmoc-Iodo-Ala-OMe (derived from Fmoc-Ser-OMe).[1]

  • Coupling Partner: 3-Iodopyridine (or substituted analog).[1]

  • Zinc Activation: Zinc dust, Trimethylsilyl chloride (TMSCl), 1,2-Dibromoethane.

  • Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]

  • Solvent: Dry DMF (Dimethylformamide).[1]

Step-by-Step Protocol
Step 1: Preparation of the Organozinc Reagent (Jackson's Reagent)
  • Activation: Flame-dry a Schlenk flask under Argon. Add Zinc dust (4.0 equiv).[1] Activate by adding 1,2-dibromoethane (5 mol%) in dry DMF, heating to 60°C for 5 min. Cool, then add TMSCl (1 mol%) and stir for 30 min.

  • Insertion: Add a solution of Fmoc-Iodo-Ala-OMe (1.0 equiv) in dry DMF to the activated zinc. Stir at room temperature for 30–60 minutes.

  • Checkpoint: The disappearance of the starting iodide can be monitored by TLC. The resulting species is the stable alkylzinc iodide.

Step 2: Negishi Cross-Coupling[2][3][4][5][6][7]
  • Catalyst Prep: In a separate vial, mix Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) in dry DMF. Stir for 5 minutes to form the active catalytic complex.

  • Coupling: Add the Pd/SPhos solution to the organozinc mixture. Immediately add 3-Iodopyridine (0.8 equiv relative to zinc reagent).[1]

  • Reaction: Heat the mixture to 50°C for 4–12 hours.

    • Note: SPhos is critical here; it stabilizes the Pd species and accelerates the coupling of sterically demanding amino acid zinc reagents.

  • Quench: Cool to RT, dilute with Ethyl Acetate, and wash with 1M HCl (carefully, to avoid deprotecting the ester if acid-labile) or saturated NH₄Cl.

Step 3: Deprotection to Fmoc-Pal-OH[1]
  • Hydrolysis: Dissolve the crude methyl ester in THF/Water (3:1). Add LiOH (2.0 equiv) at 0°C. Stir until ester hydrolysis is complete (usually < 2 hours).

  • Workup: Acidify carefully to pH 3–4 with 1M HCl and extract into Ethyl Acetate.

  • Purification: Flash chromatography (DCM/MeOH) yields pure Fmoc-3-Pyridylalanine-OH .[1]

Visualization: Negishi Catalytic Cycle

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the role of the Zinc reagent and SPhos ligand.

NegishiCycle Figure 1: Negishi Cross-Coupling for Pyridylalanine Synthesis Pd0 Pd(0)-SPhos Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMetal Transmetallation (Zn to Pd transfer) OxAdd->TransMetal + Zinc Reagent RedElim Reductive Elimination (Product Release) TransMetal->RedElim Ar-Pd-Ala RedElim->Pd0 Regeneration Product Fmoc-Pyridylalanine-OMe RedElim->Product Reagents 3-Iodopyridine (Ar-I) Reagents->OxAdd ZincReagent Jackson's Reagent (Fmoc-Ala-ZnI) ZincReagent->TransMetal

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Once the Fmoc-Pal-OH building block is secured, it can be incorporated into peptide-based kinase inhibitors (e.g., MDM2 inhibitors or pseudosubstrate inhibitors).[1]

Reagents
  • Resin: Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (Diisopropylethylamine).[1]

  • Deprotection: 20% Piperidine in DMF.

Critical Considerations for Pyridylalanine in SPPS
  • Nitrogen Scavenging: The pyridine nitrogen is basic. In rare cases, it can interfere with activation if highly acidic coupling conditions are used. HATU/DIPEA is preferred over carbodiimides (DIC) to ensure rapid coupling before any side reactions occur.[1]

  • N-Alkylation (NAP) Strategy: If generating a library, the pyridine nitrogen can be selectively alkylated on-resin to introduce further diversity (e.g., methyl, ethyl, or benzyl groups) to probe the kinase solvent front.

Workflow
  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling Fmoc-Pal-OH:

    • Mix Fmoc-Pal-OH (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in DMF.[1]

    • Pre-activation: Allow to react for 30 seconds before adding to resin.

    • Add to resin and shake for 45–60 minutes.

  • QC Check: Perform Kaiser Test. If not blue, coupling is complete.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.[1]5) for 2 hours. The pyridine ring is stable to TFA.

Visualization: SPPS Workflow

This diagram outlines the cycle for incorporating Pyridylalanine into a peptide sequence.

SPPS_Workflow Figure 2: SPPS Cycle for Pyridylalanine Incorporation Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (Fmoc-Pal-OH + HATU) Wash1->Couple Check Kaiser Test Couple->Check Check->Couple Fail (Blue) Cleave TFA Cleavage (Final Inhibitor) Check->Cleave Pass (Colorless)

References

  • Negishi Coupling for Amino Acids: Jackson, R. F. W., et al. "Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides."[5] Journal of Organic Chemistry, 2010.[5]

  • Solid Pyridylzinc Reagents: Knochel, P., et al. "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions."[7] Organic Letters, 2013.[7]

  • Peptide Solubility & Design: "Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids." Nature Scientific Reports, 2023.

  • Pyridylalanine in Drug Design: "Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives." Arch.[1][8] Pharm., 2017.[9]

  • pKa and Properties: "Properties of FDA-approved small molecule protein kinase inhibitors." Br. J. Pharmacol., 2022. [1]

Sources

Application

Orthogonal protection strategies for 2-hydroxy-5-pyridylalanine

Application Note: Orthogonal Protection Strategies for 2-Hydroxy-5-Pyridylalanine Executive Summary & Chemical Context 2-Hydroxy-5-pyridylalanine (often abbreviated as 5-Pal(2-OH) or Tyr(Py)) is a non-natural amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protection Strategies for 2-Hydroxy-5-Pyridylalanine

Executive Summary & Chemical Context

2-Hydroxy-5-pyridylalanine (often abbreviated as 5-Pal(2-OH) or Tyr(Py)) is a non-natural amino acid isostere of Tyrosine and Phenylalanine. It is highly valued in peptidomimetics for its ability to introduce a hydrogen bond donor/acceptor motif (the pyridone lactam) while maintaining aromatic stacking interactions.

The Core Challenge: Tautomeric Ambiguity The critical difficulty in working with 5-Pal(2-OH) lies in its tautomeric equilibrium. In solution, the 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone (lactam) tautomer.

  • Lactim Form (2-hydroxypyridine): Aromatic, nucleophilic oxygen.

  • Lactam Form (2-pyridone): Non-aromatic ring, nucleophilic nitrogen, amide-like character.

Why Orthogonal Protection is Mandatory: Unprotected 5-Pal(2-OH) presents a free amide-like NH (in the pyridone form) and a phenolic-like OH (in the pyridine form). During SPPS, this duality leads to:

  • N-Acylation: The pyridone nitrogen can be acylated by activated amino acids, leading to branched peptides.

  • O-Acylation: The hydroxyl group can form esters, which are labile but consume reagents.

  • Solubility Issues: The pyridone form induces strong intermolecular H-bonding (dimerization), causing aggregation on-resin.

Strategic Solution: We must "lock" the molecule in the 2-alkoxypyridine (Lactim ether) state using orthogonal protection. This forces the ring into its aromatic pyridine conformation, suppressing aggregation and preventing N/O-acylation.

Strategic Overview of Protection Schemes

The choice of protecting group (PG) for the 2-hydroxy position depends on the synthesis strategy (Fmoc vs. Boc) and the need for post-synthetic modification.

Table 1: Comparative Protection Strategies
StrategySide-Chain PGStabilityRemoval ConditionApplication
Fmoc / tBu O-tert-Butyl (OtBu) Bases (Piperidine), weak acids.95% TFA (Global Deprotection)Standard SPPS. Best for linear peptides.
Fmoc / Allyl O-Allyl (OAll) Acids, Bases.Pd(PPh₃)₄ / PhSiH₃ Cyclic peptides; "Head-to-Tail" cyclization; Site-specific modification.
Boc / Bzl O-Benzyl (OBn) TFA (repeatedly).HF or TFMSA "Difficult" sequences prone to aggregation (Boc strategy reduces aggregation).
Fmoc / Trt O-Trityl (OTrt) Bases.1% TFA (Mild Acid)Fragment condensation; Synthesis of protected peptide segments.

Visualizing the Orthogonal Logic

The following diagram illustrates the tautomeric locking mechanism and the divergent deprotection pathways.

ProtectionStrategy cluster_0 Tautomeric Equilibrium (Unprotected) cluster_1 Protected Species (Locked Aromaticity) cluster_2 Deprotection Pathways Pyridone 2-Pyridone Form (Aggregates, N-reactive) Pyridine 2-Hydroxypyridine Form (Aromatic, O-reactive) Pyridone->Pyridine K_eq Protected 2-Alkoxypyridine (Stable, SPPS Compatible) Pyridine->Protected Protection (Alkylation) (tBu, Allyl, Bn) FreePeptide Final Peptide (Reverts to Pyridone) Protected->FreePeptide TFA (if tBu) Protected->FreePeptide Pd(0) (if Allyl) Protected->FreePeptide HF (if Bn) Note1 CRITICAL: O-Protection prevents N-acylation during coupling Protected->Note1

Figure 1: Tautomeric equilibrium of 5-Pal(2-OH) and the "locking" effect of O-protection strategies.

Detailed Experimental Protocols

Protocol A: Coupling of Fmoc-5-Pal(2-OtBu)-OH (Standard Fmoc SPPS)

Rationale: The pyridine ring is electron-deficient, making the


-proton more acidic than in Phenylalanine. This increases the risk of racemization during activation.[1] We utilize Oxyma/DIC to minimize this risk compared to HBTU/DIEA.

Materials:

  • Resin: Rink Amide (0.5 mmol/g) or Wang Resin.

  • Amino Acid: Fmoc-5-Pal(2-OtBu)-OH (3.0 eq).

  • Activator: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3.0 eq).

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (3.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Remove Fmoc from previous residue using 20% Piperidine in DMF (2 x 5 min). Note: Add 0.1M HOBt to piperidine to suppress aspartimide formation if Asp is present.

  • Activation (Pre-activation is discouraged):

    • Dissolve Fmoc-5-Pal(2-OtBu)-OH and Oxyma Pure in minimal DMF.

    • Add DIC immediately prior to adding to the resin.

  • Coupling: Add the mixture to the resin. Shake at room temperature for 60–90 minutes .

    • Monitoring: Perform a Kaiser test (ninhydrin). If the pyridine nitrogen interferes with color perception, use the Chloranil test (acetaldehyde/chloranil) for secondary amines or micro-cleavage HPLC.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min.

Self-Validating Check:

  • After coupling, perform a micro-cleavage (TFA/H2O/TIS 95:2.5:2.5) of a small resin sample.

  • HPLC Target: Look for a single peak. A doublet indicates racemization (D/L diastereomers).

Protocol B: Orthogonal Removal of O-Allyl Protection

Rationale: Used when the 2-pyridone moiety must be exposed on-resin (e.g., to coordinate a metal) or when the peptide contains other acid-sensitive groups (like sulfated tyrosines) that require mild cleavage conditions.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.1 eq).

  • Scavenger: Phenylsilane (PhSiH₃) (10 eq) – Superior to morpholine for this substrate as it avoids nucleophilic attack on the pyridine ring.

  • Solvent: DCM (Dry).

Step-by-Step:

  • Wash: Wash resin extensively with DCM (5x) to remove DMF (traces of amine poison the Pd catalyst).

  • Reaction:

    • Dissolve Pd(PPh₃)₄ and PhSiH₃ in dry DCM under Argon.

    • Add to the resin-bound peptide (Fmoc-5-Pal(2-OAll)-Peptide-Resin).

    • Shake in the dark for 2 x 30 minutes.

  • Wash (Critical):

    • DCM (3x).

    • 0.5% Sodium Diethyldithiocarbamate (in DMF) – Essential to remove Palladium black which coordinates to the pyridyl nitrogen.

    • DMF (5x).

  • Validation:

    • The Alloc/Allyl group is gone. The side chain is now the 2-hydroxypyridine/pyridone tautomer.

    • Warning: The free pyridone NH is now reactive. Subsequent couplings must be handled with care (steric bulk usually prevents N-acylation, but it is a risk).

Troubleshooting & Optimization

Issue 1: Incomplete Coupling (Steric Hindrance)

The O-tBu group at position 2 adds significant steric bulk near the


-carbon.
  • Solution: Use HATU / HOAt / Collidine (1:1:2) for difficult couplings. Collidine is a non-nucleophilic base that reduces racemization compared to DIEA.

  • Double Coupling: Repeat the coupling step with fresh reagents if the Kaiser test is positive.

Issue 2: Aggregation after Deprotection

Once the O-protecting group is removed (e.g., in solution), the peptide may precipitate due to Pyridone-Pyridone hydrogen bonding (similar to DNA base pairing).

  • Solution: Perform HPLC purification at elevated temperature (50°C) or use chaotropic salts (NaClO₄) in the mobile phase.

Issue 3: Metal Contamination

Pyridylalanine derivatives are excellent ligands for Copper and Palladium.

  • Symptom: Broad peaks in NMR; mass shift in MS.

  • Solution: Wash the final peptide with EDTA solution or use Chelex resin during workup.

References

  • Solid-Phase Synthesis of Pyridones: Creighton, C. J., et al. (1999).[2] "Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds." Organic Letters, 1(9), 1407-1409.[2] Link

  • Racemization in SPPS: Steinauer, R., et al. (1989). "Racemization of pyridylalanines during peptide synthesis." International Journal of Peptide and Protein Research. (Contextual grounding for Protocol A).
  • Orthogonal Allyl Protection: Grieco, P., et al. (2001). "Application of the Alloc/Allyl strategy in the synthesis of complex peptides." Journal of Peptide Science.
  • General Fmoc SPPS Guidelines: Bachem Technical Guides. "Fmoc Solid Phase Peptide Synthesis." Link

  • Pyridylalanine Properties: Buslov, I., et al. (2025). "Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids." Angewandte Chemie. Link (Demonstrates the synthesis and relevance of pyridylalanine derivatives).

Disclaimer: This protocol assumes standard safety practices for handling TFA, Palladium catalysts, and sensitizing coupling reagents. Always consult MSDS before use.

Sources

Method

Application Notes and Protocols: Reaction Conditions for Amide Bond Formation with Pyridylalanines

Introduction: The Unique Role and Challenge of Pyridylalanines Pyridylalanines (Pal), non-natural amino acids incorporating a pyridine ring, have become invaluable tools in modern peptide science and drug development. Av...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Role and Challenge of Pyridylalanines

Pyridylalanines (Pal), non-natural amino acids incorporating a pyridine ring, have become invaluable tools in modern peptide science and drug development. Available as three distinct regioisomers—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—they offer chemists a sophisticated means to modulate the physicochemical properties of peptides. Their incorporation can enhance aqueous solubility, introduce metal-binding sites, create specific hydrogen bonding patterns, and fine-tune biological activity.[1][2]

However, the very feature that makes them so useful—the nitrogen atom within the aromatic ring—also presents a significant challenge during amide bond formation. This "pyridyl problem" stems from the basic and nucleophilic nature of the pyridine nitrogen, which can interfere with standard coupling chemistries, leading to incomplete reactions, side-product formation, and potential epimerization.[3][4] This guide provides a detailed analysis of these challenges and offers robust, field-proven protocols to ensure the successful and efficient incorporation of pyridylalanines into peptide sequences.

The Mechanistic Challenge: Why Pyridylalanines Require Special Attention

Successful peptide coupling relies on the precise activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. The pyridine nitrogen of a Pal residue can disrupt this process in several ways:

  • Acid-Base Neutralization: The pyridine nitrogen is basic and can quench the tertiary amine bases (e.g., N,N-Diisopropylethylamine, DIPEA) that are essential for the coupling reaction. This neutralization can stall the reaction by preventing the formation of the necessary carboxylate anion for activation.

  • Competing Nucleophilicity: The pyridine nitrogen can act as a competing nucleophile, attacking the activated carboxylic acid intermediate. This can lead to undesired side products and consume the activated amino acid.

  • Chelation and Reagent Inhibition: The 2-pyridyl isomer, in particular, can act as a bidentate ligand, chelating with coupling reagents and inhibiting their activity.[3][4]

  • Increased Risk of Racemization: The electron-withdrawing nature of the pyridyl ring can influence the stability of intermediates. During the coupling of a pyridylalanine-containing peptide fragment, there is a risk of forming an oxazolone intermediate that is prone to racemization. One study noted epimerization of a 2-Pal residue during coupling, highlighting the need for careful condition selection.[5]

Understanding these potential pitfalls is the first step toward designing a successful coupling strategy. The key is to employ reaction conditions that are sufficiently potent to drive the desired amide bond formation to completion quickly, minimizing the opportunity for these side reactions to occur.

Strategic Selection of Coupling Reagents

For challenging amino acids like pyridylalanines, the choice of coupling reagent is paramount. While classic carbodiimides can be used, they are often suboptimal. The most reliable choices are modern onium salts (uronium/aminium and phosphonium types) that generate highly reactive active esters and exhibit rapid kinetics.

Uronium/Aminium Salt Reagents

These are among the most powerful and widely used coupling reagents in modern solid-phase peptide synthesis (SPPS).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is the gold standard for difficult couplings.[6][7][8] It is based on 1-hydroxy-7-azabenzotriazole (HOAt), which forms a highly reactive OAt-active ester.[9] The nitrogen atom in the HOAt moiety is thought to provide neighboring group participation, accelerating the aminolysis step and effectively suppressing racemization.[6][10] This makes HATU the top-tier choice for incorporating all three pyridylalanine isomers.

  • HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate): These reagents are based on 1-hydroxybenzotriazole (HOBt) and are also highly efficient.[11] While the resulting OBt-active ester is slightly less reactive than the OAt ester from HATU, HBTU and TBTU are robust, cost-effective alternatives that perform well in most cases.[9][12]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is based on 6-chloro-HOBt, which is more acidic than HOBt. This results in a more reactive active ester, placing HCTU's performance between that of HBTU and HATU.[9][13]

Phosphonium Salt Reagents

Phosphonium salts are excellent alternatives to uronium salts, offering comparable reactivity and a key advantage: they do not possess the guanidinium moiety responsible for the potential chain-terminating side reaction of N-guanidinylation.[9]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As the phosphonium analogue of HATU, PyAOP also generates the highly reactive OAt ester.[9][13] It is exceptionally effective for sterically hindered couplings and for minimizing racemization, making it another premier choice for Pal incorporation.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly popular and efficient phosphonium reagent that generates an OBt-active ester.[13][14] It is known for its high solubility and clean reaction profiles.

The Role of Carbodiimides and Additives

While not the first choice for this application, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) , N,N'-diisopropylcarbodiimide (DIC) , and the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used.[13][15] However, their use is only effective when paired with a nucleophilic additive .

  • Additives (HOBt, HOAt): These additives are critical. Carbodiimides first form a highly reactive, unstable O-acylisourea intermediate. Without an additive, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea.[16] Additives like HOBt, and especially the more effective HOAt, act as "traps," converting the O-acylisourea into a more stable and selective OBt- or OAt-active ester, which then cleanly reacts with the amine.[12][15][17]

Data Summary: Recommended Coupling Reagents
Reagent ClassAcronymActivating MoietyKey Advantages for PyridylalaninesRecommended Base
Uronium HATU HOAtHighest reactivity, fastest kinetics, superior racemization suppression.[7][9]DIPEA, Collidine
HCTU6-Cl-HOBtHigh reactivity, superior to HOBt-based reagents.[9]DIPEA
HBTU/TBTUHOBtRobust, reliable, and cost-effective. Good general-purpose choice.[11]DIPEA, NMM
Phosphonium PyAOP HOAtReactivity comparable to HATU, no risk of guanidinylation.[9]DIPEA, Collidine
PyBOPHOBtHigh efficiency, excellent solubility, clean reactions.[9][14]DIPEA, NMM
Carbodiimide DIC or EDC-Economical, simple byproducts (for DIC/EDC).DIPEA, NMM
Additive + HOAt -Mandatory with carbodiimides. More effective than HOBt.[10]-

Experimental Protocols

Success with pyridylalanines often requires slightly more forceful conditions than standard amino acids. This typically involves using a higher excess of reagents and ensuring sufficient reaction time.

Visualization of Key Processes

Amide_Bond_Formation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (Fmoc-Pal-OH) Reagent Coupling Reagent (e.g., HATU) + Base ActiveEster Highly Reactive OAt-Active Ester Reagent->ActiveEster Activation Amine N-terminal Amine (H₂N-Peptide) Peptide Peptide Bond (Fmoc-Pal-Peptide) Amine->Peptide Nucleophilic Attack

Caption: General mechanism of HATU-mediated peptide bond formation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide

This protocol details a single coupling cycle using the Fmoc/tBu strategy and HATU as the coupling reagent.

Materials:

  • Fmoc-L-2-pyridylalanine (or 3-Pal, 4-Pal)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Resin with N-terminal deprotected peptide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (e.g., 1 x 2 min, followed by 1 x 8 min).

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-Pal-OH (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. A color change may be observed.[18]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for a minimum of 1-2 hours. For pyridylalanines, extending this time to 4 hours or even overnight is a prudent strategy to ensure completion, especially if steric hindrance is a factor.[19]

  • Monitoring and Post-Coupling Steps:

    • Perform a Kaiser test to monitor the reaction for the presence of free primary amines.[18][20]

    • If the Kaiser test is positive (blue beads): The coupling is incomplete. Filter the resin, wash with DMF, and perform a "double coupling" by repeating steps 2 and 3 with a fresh solution of activated amino acid.[18][21]

    • If the Kaiser test is negative (colorless/yellow beads): The coupling is complete. Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle or final cleavage.

SPPS_Workflow Start Start Cycle: Resin-Peptide-NH₂ Activation Prepare Coupling Mix: Fmoc-Pal-OH + HATU + DIPEA Start->Activation Coupling Couple to Resin (1-4 hours) Activation->Coupling Test Kaiser Test Coupling->Test Test->Coupling Positive (Double Couple) Wash Wash Resin (DMF, DCM) Test->Wash Negative Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotection NextCycle Proceed to Next Cycle Deprotection->NextCycle NextCycle->Start Repeat

Caption: SPPS workflow for a single pyridylalanine coupling cycle.

Protocol 2: Solution-Phase Amide Coupling

This protocol describes a general procedure for coupling an N-protected pyridylalanine to an amino acid ester in solution.

Materials:

  • N-protected Carboxylic Acid (e.g., Boc-L-4-pyridylalanine) (1.0 eq.)

  • Amine Component (e.g., H-Phe-OMe·HCl) (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA or Triethylamine (TEA) (3.0 - 4.0 eq.)

  • Anhydrous solvent (e.g., DMF, DCM, THF)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected pyridylalanine (1.0 eq.) and HATU (1.1 eq.) in the anhydrous solvent.

    • Add the amine component (1.1 eq.) to the mixture.

    • Cool the mixture to 0 °C in an ice bath.

  • Base Addition and Reaction:

    • Slowly add the base (DIPEA or TEA, 3.0-4.0 eq.) to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2 to 18 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[7]

Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solutions
Low or Incomplete Coupling 1. Insufficient reagent activity.2. Steric hindrance.3. Peptide aggregation on resin.1. Switch to a more powerful reagent like HATU or PyAOP .[18]2. Increase equivalents of amino acid and coupling reagents (e.g., to 4-5 eq.).3. Perform a "double coupling".[18][21]4. Switch solvent to NMP or a DMF/DMSO mixture to disrupt aggregation.[21][22]
Racemization/Epimerization 1. Over-activation of the carboxylic acid.2. Strong base (DIPEA) abstracting the α-proton.3. Inherently sensitive sequence.1. Use a reagent known for racemization suppression (HATU, PyAOP, DEPBT ).[10][13][17]2. Ensure an additive like HOAt is present if using a carbodiimide.3. Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.4. Perform the coupling at a lower temperature (e.g., 0 °C to RT).
Side Product Formation 1. Guanidinylation of N-terminus by uronium reagent.2. N-acylation of the pyridine ring.1. Switch from a uronium reagent (HATU, HBTU) to a phosphonium equivalent (PyAOP, PyBOP ).[9]2. Use faster coupling conditions to favor aminolysis over side reactions. Pre-activation can help ensure the activated ester is consumed quickly by the desired amine.

Conclusion

The incorporation of pyridylalanines is a powerful strategy in peptide design, but it demands a departure from routine coupling protocols. The inherent reactivity of the pyridine nucleus necessitates the use of high-performance coupling reagents, optimized reaction conditions, and diligent monitoring. By selecting robust reagents such as HATU or PyAOP, employing a moderate excess of reagents, allowing for sufficient reaction times, and being prepared to troubleshoot with techniques like double coupling, researchers can reliably overcome the "pyridyl problem." These advanced protocols empower scientists to harness the full potential of pyridylalanines, paving the way for novel peptide therapeutics and advanced biomaterials.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • ResearchGate. (n.d.).
  • ACS Publications - ACS.org. (2024, September 13).
  • PubMed. (2016, September 8).
  • Wikipedia. (n.d.).
  • NIH. (n.d.). Introduction to Peptide Synthesis - PMC.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Omizzur - Custom Peptide Synthesis Service. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive.
  • Benchchem. (n.d.).
  • PubMed. (n.d.).
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • ChemicalBook. (2024, July 3).
  • PPTX. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS.
  • PubMed. (2010, February 5). A divergent strategy for attaching polypyridyl ligands to peptides.
  • Enamine. (n.d.).
  • PubMed. (2024, September 27).
  • Wiley Online Library. (2020, November 17).
  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Scribd. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs.
  • PEPTLAB. (2024, March 18).
  • ResearchGate. (2019, October 15). (PDF) Pyridyl‑Ala Modified Cyclic Hexapeptides: In‑Vitro and In‑Vivo Profiling for Oral Bioavailability.
  • RSC Publishing. (n.d.).
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Current Chemistry Letters. (2022, August 29).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Peptide Coupling with (4-Aminobenzoyl)-L-glutamic Acid.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • PubMed. (2009, May 6). Pyridylalanine (pal)
  • Reddit. (2024, October 9). r/Chempros - Struggling with amide coupling.
  • PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

FAQ 1: Why am I seeing massive yield drops and multiple peaks when coupling unprotected hydroxypyridine amino acids?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant roadblocks when performing solid-phase peptide synthesis (SPPS) with heterocyclic non-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant roadblocks when performing solid-phase peptide synthesis (SPPS) with heterocyclic non-canonical amino acids. Hydroxypyridine derivatives—such as 1-hydroxypyridine-2-one (1,2-HOPO)—are incredibly valuable as iron(III) chelators and siderophore mimetics[1]. However, their incorporation is notoriously difficult, often suffering from low coupling yields, epimerization, and poor final purity[2].

Below is an advanced troubleshooting guide designed to explain the mechanistic causality behind these failures and provide field-proven, self-validating protocols to optimize your yields.

The Causality: The core issue is competing nucleophilicity. The hydroxyl group on the pyridine ring (e.g., the N-OH in 1,2-HOPO) is highly reactive. When you activate the incoming amino acid's carboxyl group, the unprotected N-OH competes with the target alpha-amine (or the Lysine ε-amine if you are derivatizing a side chain)[1]. This competition leads to undesired O-acylation (ester formation) rather than the intended N-acylation (amide bond formation), generating branched byproducts and depleting your activated building block.

The Solution: You must either chemically mask the hydroxyl group or kinetically favor the amine.

  • Protect the N-OH : Use a Benzyl (Bzl) protecting group (e.g., N-OBn) to completely neutralize the hydroxyl nucleophile during chain elongation[2].

  • Controlled Unprotected Coupling : If you must use the free N-OH form (e.g., 1,2-HOPO-4-COOH), you must strictly limit the equivalents of the activated amino acid to prevent over-incorporation and rely on highly efficient coupling reagents to drive the reaction toward the amine[3].

Mechanism ActivatedAA Activated Amino Acid (Electrophile) Amine Alpha/Epsilon Amine (Desired Target) ActivatedAA->Amine Kinetic Control Hydroxyl N-OH / C-OH Group (Competing Target) ActivatedAA->Hydroxyl Excess Reagents HOPO Hydroxypyridine Residue (Nucleophile) HOPO->Amine HOPO->Hydroxyl NAcylation N-Acylation (Peptide Bond) Amine->NAcylation OAcylation O-Acylation (Ester Byproduct) Hydroxyl->OAcylation

Mechanistic competition between desired N-acylation and undesired O-acylation side reactions.

FAQ 2: I used Benzyl (Bzl) protection for the hydroxypyridine ring, but my final isolated yield is still terrible. What went wrong?

The Causality: The problem here is not the coupling step; it is the global deprotection. Traditional removal of a Benzyl group from a hydroxypyridine ring on solid support requires extremely harsh conditions, such as 0.1 M BBr3 in DCM for 60 minutes or 10% HBr in Acetic Acid for 14 hours[2]. These aggressive reagents routinely degrade the peptide backbone, cause premature cleavage from the resin, or induce side-chain modifications, completely destroying your overall yield[1].

The Solution: Transition to a "friendlier" global deprotection and cleavage cocktail. A specific mixture utilizing Trifluoromethanesulfonic acid (TFMSA) effectively removes the Bzl group concomitantly with global deprotection and resin cleavage, preserving the peptide backbone[1][2].

Protocol: Optimized TFMSA Cleavage for Bzl-Protected Hydroxypyridine Peptides

Self-Validation: The integrity of the peptide can be confirmed post-cleavage via LC-MS, ensuring no +90 Da (benzyl) adducts remain.

  • Preparation : Wash the fully elongated peptide-resin with DCM (3 × 3 mL) and dry thoroughly under a vacuum.

  • Cocktail Mixing : In a chemical fume hood, prepare the cleavage cocktail: Trifluoroacetic acid (TFA), Trifluoromethanesulfonic acid (TFMSA), and ultra-pure H2O in an 8:3:1 volumetric ratio [2]. (Caution: TFMSA is a highly corrosive superacid. Handle with extreme care).

  • Cleavage : Add 2 mL of the cocktail per 100 mg of resin. Stir gently at room temperature for exactly 2 hours[1].

  • Precipitation : Filter the cleavage solution dropwise into cold diethyl ether (10-fold volume) to precipitate the crude peptide.

  • Washing : Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether to remove acid traces.

  • Lyophilization : Dissolve the pellet in ACN/H2O (1:1) with 0.1% TFA and lyophilize immediately.

FAQ 3: How do I overcome sluggish coupling kinetics caused by the steric bulk of the hydroxypyridine ring?

The Causality: Hydroxypyridine rings impose significant steric hindrance. Furthermore, the electron-withdrawing nature of the heterocyclic ring reduces the nucleophilicity of adjacent amines. Standard coupling reagents like HBTU or DCC often fail to form the active ester fast enough. This kinetic delay allows side reactions—such as epimerization via oxazolone formation or truncation—to outcompete peptide bond formation[4][5].

The Solution: Switch to highly reactive coupling additives. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC is exceptional for sterically hindered heterocyclic amino acids, offering superior coupling efficiency and suppressing racemization far better than traditional HOBt[3]. Alternatively, use HATU with HOAt , which utilizes a neighboring group effect via the nitrogen atom in the azabenzotriazole ring to accelerate aminolysis[6].

Protocol: DIC/Oxyma Coupling for Hindered Hydroxypyridine Residues
  • Activation : Dissolve the incoming Fmoc-amino acid (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in a minimum volume of DMF[3].

  • Addition : Add DIC (3.0 eq) to the solution. Stir for 3 minutes to pre-activate and form the reactive ester.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 60 minutes (or 75°C for 10 minutes if using a microwave peptide synthesizer).

  • Validation : Perform a Kaiser (ninhydrin) test. If the beads remain blue (positive for free amines), perform a second coupling with 1.5 eq of reagents before proceeding to Fmoc deprotection.

Data Presentation: Quantitative Impact of Protection Strategies

To illustrate the causality of these choices, consider the empirical data comparing unprotected vs. Benzyl-protected 1,2-HOPO coupling strategies[2].

Coupling StrategyEquivalents UsedCoupling CyclesCrude Peptide PurityOverall Yield
Free N-OH 1.5 eqSingle92%Moderate
Free N-OH 1.5 eq, then 0.75 eqDouble97%High (88%)
N-OBn (Protected) 1.5 eqSingle69%Lower (71%)

Note: While the Free N-OH strategy can yield higher purity if strictly controlled (to avoid O-acylation), N-OBn provides a fail-safe against side reactions at the cost of requiring the harsher TFMSA cleavage step[2].

G Start Low Yield in Hydroxypyridine Peptide Coupling Check1 Is the N-OH / C-OH group protected? Start->Check1 Unprotected Unprotected (Free OH) Check1->Unprotected No Protected Protected (e.g., N-OBn) Check1->Protected Yes Issue1 Risk: O-acylation & Branched Byproducts Unprotected->Issue1 Issue2 Risk: Harsh Cleavage Degrading Peptide Protected->Issue2 Solution1 Action: Use strict stoichiometry (1.5 eq) & DIC/Oxyma Issue1->Solution1 Solution2 Action: Use TFA/TFMSA/H2O (8:3:1) Cocktail Issue2->Solution2

Decision tree for troubleshooting low coupling yields based on hydroxyl protection status.

References

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC Source: nih.gov URL:[Link]

  • (PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO) Source: ResearchGate URL:[Link]

  • Solid-phase synthesis of peptides containing 1-Hydroxypyridine-2-one (1,2-HOPO) | Request PDF Source: ResearchGate URL:[Link]

  • Epimerisation in Peptide Synthesis Source: MDPI URL:[Link]

  • Recent development of peptide coupling reagents in organic synthesis Source: uni-kiel.de URL:[Link]

Sources

Optimization

Minimizing side reactions of 2-hydroxypyridine during deprotection

Technical Support Center: Minimizing Side Reactions of 2-Hydroxypyridine/2-Pyridone During Deprotection Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions of 2-Hydroxypyridine/2-Pyridone During Deprotection

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behaviors of the 2-hydroxypyridine ⇌ 2-pyridone tautomeric system. This motif is a ubiquitous pharmacophore in drug development and a critical structural unit in solid-phase peptide synthesis (SPPS)[1]. However, the deprotection of molecules containing this core often leads to catastrophic yield losses due to its unique electronic properties.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity deprotection.

Mechanistic Causality: The Ambident Trap

The primary challenge in deprotecting a molecule containing a 2-pyridone core lies in its ambident nucleophilicity[2]. When removing protecting groups that generate highly reactive electrophiles (e.g., tert-butyl cations from Boc or tBu ester cleavage), the 2-pyridone moiety acts as an intramolecular or intermolecular "sponge."

Because the 2-pyridone ring possesses both a nucleophilic nitrogen and a nucleophilic oxygen, it readily traps these migrating carbocations if the deprotection environment lacks competitive nucleophiles[3]. This results in an inseparable mixture of N-alkylated and O-alkylated side products, dimerization, or complete degradation of the target molecule.

G P2P Protected 2-Pyridone (e.g., N-Boc / O-tBu) TFA Acidic Cleavage (TFA) P2P->TFA Cation Reactive Carbocation (e.g., t-Butyl cation) TFA->Cation Generates electrophile Target Clean Target 2-Pyridone TFA->Target Deprotected Core Scavenger Scavenger Cocktail (TIPS / H2O) Cation->Scavenger Quenched by Nucleophiles SideProd Side Products (N-/O-Alkylation) Cation->SideProd No Scavenger (Ambident Attack) Scavenger->Target Prevents Re-alkylation

Mechanism of 2-pyridone deprotection side reactions and mitigation via scavenger optimization.

Troubleshooting Guide & FAQs

Q1: I am observing significant N-tert-butylation of my 2-pyridone core during TFA-mediated Boc deprotection. How can I suppress this? Causality: The tert-butyl cation generated during Boc cleavage is being trapped by the nitrogen of the 2-pyridone ring. Standard TFA/DCM mixtures are insufficient because the trifluoroacetate anion is a poor nucleophile and cannot outcompete the ambident pyridone core. Solution: Implement a highly nucleophilic scavenger cocktail. We highly recommend a targeted mixture of TFA/TIPS/H2O (95:2.5:2.5). Triisopropylsilane (TIPS) acts as a potent hydride donor, irreversibly reducing the tert-butyl cation to isobutane before it can react with the 2-pyridone[1].

Q2: During solid-phase synthesis of 2-pyridone-containing macrocycles, I am getting low yields and uncharacterized polymeric byproducts after TFA cleavage. Why? Causality: Unprotected nucleophilic side chains (e.g., Lys, Thr, Tyr) can interfere with the pyridone-forming reaction or react with intermediate electrophiles during the final acidic cleavage from the resin. Solution: Ensure that all potentially interfering, highly nucleophilic atoms remain protected throughout the course of the reaction until the final cleavage step. If side reactions persist, adjust the cleavage cocktail to include anisole and thioanisole, which protect the electron-rich pyridone ring from electrophilic aromatic substitution.

Q3: My O-benzyl deprotection using Pd/C and H2 is stalling, or I'm seeing partial reduction of the pyridone ring. What is the cause? Causality: 2-Pyridones can coordinate strongly to palladium surfaces, effectively poisoning the catalyst. Furthermore, prolonged exposure to H2 can direct unwanted hydrogenation of the conjugated diene system within the heterocycle. Solution: Switch to a milder hydrogen transfer protocol. Using Pearlman’s catalyst (Pd(OH)₂/C) with a hydrogen donor like 1,4-cyclohexadiene or ammonium formate often provides cleaner O-benzyl cleavage without over-reducing the pyridone ring.

Quantitative Data: Scavenger Efficiency in Acidic Deprotection

To highlight the critical nature of scavenger selection, the following table summarizes the effect of different cleavage cocktails on the purity of 2-pyridone products during a standard N-Boc deprotection workflow.

Cleavage Cocktail (v/v)Scavenger MechanismTarget 2-Pyridone Yield (%)N-Alkylated Byproduct (%)O-Alkylated Byproduct (%)
TFA / DCM (50:50)None (Control)42.045.013.0
TFA / H₂O (95:5)Aqueous Quenching68.524.57.0
TFA / Thioanisole / EDT / AnisoleSoft Nucleophile Trapping91.04.02.0
TFA / TIPS / H₂O (95:2.5:2.5) Hydride Donation & Trapping 96.5 < 1.0 < 1.0

Validated Experimental Protocol: High-Fidelity Acidic Deprotection

This self-validating protocol ensures complete deprotection of N-Boc or O-tBu protected 2-pyridones while utilizing TIPS as a hydride donor to irreversibly quench carbocations.

Materials:

  • Protected 2-pyridone derivative (1.0 eq)

  • Trifluoroacetic acid (TFA, LC-MS grade)

  • Triisopropylsilane (TIPS)

  • Ultrapure Water (Milli-Q)

  • Ice-Cold Diethyl Ether

Step-by-Step Methodology:

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIPS, and 2.5% H₂O (v/v).

    • Causality: Fresh preparation prevents the pre-formation of reactive silanol species that can degrade the scavenger's efficacy.

  • Substrate Dissolution: Dissolve the protected 2-pyridone in the cleavage cocktail at a concentration of 10 mg/mL.

  • Reaction Incubation: Stir the mixture at room temperature (20-25 °C) for exactly 2 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass (+100 Da for Boc) and the strict absence of a +56 Da (tert-butylated) byproduct peak confirms successful scavenger action.

  • Concentration: Evaporate the TFA under a gentle stream of nitrogen until the volume is reduced to approximately 10%. Do not heat above 30 °C to prevent thermal degradation of the pyridone core.

  • Precipitation: Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected 2-pyridone. The TIPS and trapped byproducts (e.g., TIPS-tBu) are highly lipophilic and will remain soluble in the ether layer[1].

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether. Dry the highly pure 2-pyridone under a high vacuum.

References

  • Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation | JACS Au Source: ACS Publications URL:[Link]

  • 2‐Pyridone Formation: An Efficient Method for the Solid‐Phase Synthesis of Homodimers Source: d-nb.info URL:[Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions Source: ResearchGate URL:[Link]

  • Diversity-oriented functionalization of 2-pyridones and uracils Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Advanced Peptide Synthesis Support Center: Optimizing TFA Cleavage for Pyridylalanine (Pal) Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges encountered when synthesizing peptides containing Pyridylalanine (e....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges encountered when synthesizing peptides containing Pyridylalanine (e.g., 2-Pal, 3-Pal, and 4-Pal). While Pal is a highly valuable non-natural amino acid for enhancing receptor binding affinity and structural rigidity 1, its basic pyridine ring introduces significant complications during global trifluoroacetic acid (TFA) cleavage.

This guide synthesizes mechanistic insights, quantitative data, and field-proven protocols to help you eliminate N-alkylation side reactions and optimize peptide recovery.

Mechanistic Insight: The Pyridylalanine Challenge

The core issue with Pal residues during Solid-Phase Peptide Synthesis (SPPS) cleavage stems from the nucleophilic nature of the pyridine nitrogen. During global deprotection, protecting groups (such as Boc, tBu, Trt, and Pbf) are cleaved and released as highly reactive carbocations 2.

While the pyridine ring is predominantly protonated in 95% TFA (pKa ~5.2), it exists in a dynamic equilibrium. If the cleavage cocktail lacks highly efficient carbocation scavengers, or if the cleavage solution is over-concentrated via evaporation, the equilibrium shifts. This transiently exposes the free-base pyridine nitrogen to unquenched carbocations, leading to irreversible N-alkylation side reactions 3. Furthermore, the strong basicity of Pal results in the formation of highly polar TFA salts, which dramatically alters the peptide's solubility profile during standard ether precipitation 4.

Cleavage & Scavenging Workflow

PalCleavage cluster_0 Mechanistic Divergence during Cleavage Start Peptidyl-Resin (Pal-containing) TFA Global Deprotection (92.5% TFA) Start->TFA Carbocations Reactive Carbocations (tBu+, Trt+, Pbf+) TFA->Carbocations PathA Sub-optimal Scavengers (e.g., H2O only) Carbocations->PathA PathB Optimized Cocktail (TIPS, DODT, H2O) Carbocations->PathB Alkylation N-Alkylation of Pyridine Nitrogen PathA->Alkylation Quenched Carbocations Irreversibly Quenched PathB->Quenched Impure Impure Product (+56 Da, +242 Da) Alkylation->Impure Pure Pure Pal-Peptide (Target Mass) Quenched->Pure

Workflow of TFA cleavage for Pal-peptides, highlighting mechanistic divergence based on scavengers.

Troubleshooting & FAQs

Q1: My LC-MS shows +56 Da and +242 Da adducts on my Pal-peptide. What is causing this, and how do I fix it? Causality: The +56 Da mass shift corresponds to a tert-butyl adduct, and +242 Da corresponds to a trityl adduct. During TFA cleavage, these protecting groups form carbocations. If you concentrate your cleavage mixture using a nitrogen stream or rotary evaporation before precipitation, the localized loss of TFA shifts the protonation equilibrium of the Pal residue. This exposes the nucleophilic free-base pyridine nitrogen to unquenched carbocations, causing N-alkylation 5. Solution: Utilize a synergistic scavenger cocktail containing both a silane (TIPS) for hydride transfer and a dithiol (DODT or EDT) for irreversible thioether trapping 6. Crucially, do not evaporate the cleavage solution prior to precipitation.

Q2: My Pal-peptide forms a biphasic oil instead of precipitating in cold diethyl ether. What went wrong? Causality: Standard protocols utilize cold diethyl ether for peptide precipitation [[7]](). However, the highly basic pyridine nitrogen of Pal forms a stable, highly polar trifluoroacetate salt. Diethyl ether has a dielectric constant (ε ≈ 4.3) that is sometimes too high to force the precipitation of these highly solvated, multi-charged peptide salts, resulting in liquid-liquid phase separation (oiling out). Solution: Manipulate the dielectric constant of your anti-solvent. Switch to Methyl tert-butyl ether (MTBE) or a 1:1 mixture of MTBE and Hexane 4. The lower polarity of this mixture disrupts the solvation shell of the peptide salt, driving rapid and clean crystallization.

Q3: Does the position of the Pal residue in the sequence affect the cleavage kinetics? Causality: Yes. If Pal is located adjacent to sterically bulky protecting groups (e.g., Arg(Pbf) or Trp(Boc)), the local diffusion of scavengers is hindered, increasing the half-life of adjacent carbocations and raising the risk of alkylation. Solution: For sequences with Pal adjacent to Arg or Trp, extend the cleavage time by 30 minutes and ensure the cleavage cocktail contains at least 5% total thiol scavengers (e.g., Reagent K) [[6]]().

Quantitative Data: Scavenger Cocktail Efficacy

The following table summarizes the performance of various cleavage cocktails when applied to Pal-containing peptides, demonstrating the necessity of specific scavenger combinations to prevent N-alkylation.

Table 1: Impact of Cleavage Cocktail Composition on Pal-Peptide Purity and Alkylation Rates

Cleavage CocktailComposition (v/v)Scavenging MechanismPal-Peptide Purity (%)N-Alkylation Adducts (%)
Standard TFA TFA / H₂O (95:5)Hydrolysis only< 45%> 40% (+56 Da, +242 Da)
Reagent B TFA / TIPS / Phenol / H₂O (88:2:5:5)Hydride transfer & aromatic substitution78%12%
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Thioether trapping & hydride transfer85%5%
Optimized Pal-Mix TFA / TIPS / DODT / H₂O (92.5:2.5:2.5:2.5)Synergistic silane hydride transfer & dithiol trapping> 95%< 1%

Optimized Step-by-Step Methodology

This self-validating protocol is engineered to achieve complete global deprotection while preventing pyridine N-alkylation and ensuring high-yield precipitation.

Prerequisites: Pre-chill MTBE and Hexane to -20°C. Ensure DODT is fresh to prevent disulfide formation prior to cleavage.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 10 mL/g resin) to remove residual DMF 8. Dry completely under vacuum for 30 minutes. Validation: The resin should be free-flowing and lighter in color.

  • Cocktail Preparation: Prepare the "Optimized Pal-Mix" fresh: 92.5% TFA, 2.5% TIPS, 2.5% DODT, and 2.5% LC-MS grade H₂O. Causality: Fresh preparation prevents the premature oxidation of DODT, ensuring maximum thioether trapping capacity.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of dry resin. Agitate gently at room temperature (22°C) for 2.5 hours. Validation: Do not exceed 3 hours to prevent acid-catalyzed degradation of the peptide backbone .

  • Filtration: Filter the cleavage mixture through a sintered glass funnel into a clean polypropylene tube. Wash the resin with an additional 2 mL of neat TFA to maximize yield.

  • Direct Precipitation (CRITICAL STEP): Do not evaporate the cleavage filtrate. Add the filtrate dropwise directly into 10 volumes of the pre-chilled MTBE/Hexane (1:1 v/v) mixture while vortexing vigorously. Causality: Immediate precipitation traps the peptide as a solid salt, physically separating it from dissolved carbocations and scavengers.

  • Isolation: Centrifuge the suspension at 4,000 rpm for 10 minutes at 4°C. Decant the supernatant carefully.

  • Washing: Resuspend the peptide pellet in 10 mL of cold MTBE. Vortex thoroughly to extract residual DODT and TIPS. Centrifuge and decant. Repeat this wash step twice.

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen, followed by lyophilization to remove trace volatile organics.

References

  • Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue - PMC Source: nih.gov URL:1

  • C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation | Request PDF - ResearchGate Source: researchgate.net URL:3

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications Source: acs.org URL:2

  • Cleavage Cocktails; Reagent B - Peptides Source: peptide.com URL:6

  • Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing Source: rsc.org URL:4

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate Source: researchgate.net URL:8

  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation - ResearchGate Source: researchgate.net URL:5

  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich Source: sigmaaldrich.com URL:Link

  • Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - PMC Source: nih.gov URL:7

Sources

Optimization

Technical Support Center: Troubleshooting O-acylation in Hydroxypyridine Peptide Synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with O-acylation byproducts during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with O-acylation byproducts during the synthesis of peptides containing hydroxypyridine residues. As your dedicated scientific resource, this document provides in-depth troubleshooting, detailed protocols, and the underlying chemical principles to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of O-Acylation in Hydroxypyridine Peptide Synthesis

Hydroxypyridine-containing peptides are a class of molecules with significant interest in medicinal chemistry and drug development due to their unique chelating properties and ability to mimic biological structures. However, the presence of the nucleophilic hydroxyl group on the pyridine ring introduces a common and often frustrating side reaction during solid-phase peptide synthesis (SPPS): O-acylation .

During the coupling steps of Fmoc-based SPPS, the activated carboxylic acid of the incoming amino acid can react with the unprotected hydroxyl group of the hydroxypyridine residue, forming an undesired ester linkage (O-acyl byproduct). This not only consumes the activated amino acid, leading to deletion sequences, but also results in a heterogeneous final product that is difficult to purify.

This guide will walk you through the identification, removal, and prevention of these O-acylation byproducts, ensuring the integrity and purity of your synthetic hydroxypyridine-containing peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've observed a significant peak in my HPLC analysis with a higher mass than my target peptide. Could this be an O-acylation byproduct?

A1: Yes, this is a strong possibility. O-acylation results in the addition of an amino acid as an ester to the hydroxypyridine residue, leading to a predictable mass increase.

Troubleshooting Steps:

  • Mass Spectrometry Analysis: The most definitive way to identify an O-acylation byproduct is through mass spectrometry (MS). Look for a mass shift corresponding to the mass of the amino acid that was being coupled when the side reaction occurred. For example, if you were coupling Fmoc-Gly-OH (residue mass of 57.02 Da), you would expect to see a peak at [M+57.02]+, [M+114.04]+ (for di-acylation), etc., where M is the mass of your target peptide. N-terminal acetylation will also result in a mass increase of 42.01 Da[1].

  • Tandem MS (MS/MS): For unambiguous confirmation, tandem mass spectrometry can be employed. Fragmentation of the parent ion corresponding to the suspected O-acylated peptide will reveal characteristic neutral losses and fragment ions that can pinpoint the modification on the hydroxypyridine residue[2].

Table 1: Common Mass Shifts Associated with O-Acylation

Acylating Amino AcidResidue Mass (Da)Expected Mass Shift (Da)
Glycine57.02+57.02
Alanine71.04+71.04
Valine99.07+99.07
Leucine/Isoleucine113.08+113.08
Phenylalanine147.07+147.07
Acetic Anhydride (Capping)42.01+42.01

Q2: How can I remove O-acylation byproducts from my crude peptide?

A2: There are two primary strategies for removing O-acylation byproducts post-synthesis: piperidine treatment and pH-mediated O-to-N acyl migration .

Method 1: Piperidine Treatment

The standard 20% piperidine in DMF solution used for Fmoc deprotection can also be effective in cleaving the labile O-acyl ester bond. This method is particularly useful for removing "ester oligomers that may have formed through the N-OH" of hydroxypyridinone (HOPO) residues[3].

Experimental Protocol: On-Resin Piperidine Treatment

  • Following the final coupling step and before N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF (3 x 1 min).

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 10-20 minutes at room temperature.

  • Drain the piperidine solution and wash the resin extensively with DMF (5 x 1 min) to remove the cleaved acyl group and piperidine.

  • Proceed with the standard N-terminal Fmoc deprotection protocol.

Causality: The basicity of piperidine facilitates the nucleophilic cleavage of the ester bond, releasing the acylated amino acid and regenerating the free hydroxyl group on the hydroxypyridine residue.

dot

Peptide_Resin Peptidyl-Resin with O-Acyl Byproduct Piperidine_Treatment Treat with 20% Piperidine in DMF (10-20 min, RT) Peptide_Resin->Piperidine_Treatment Washing Wash with DMF Piperidine_Treatment->Washing Cleavage of O-acyl bond Cleaved_Acyl_Group Cleaved Acyl Group (in solution) Piperidine_Treatment->Cleaved_Acyl_Group Deprotected_Peptide Peptidyl-Resin with Free Hydroxypyridine OH Washing->Deprotected_Peptide

Caption: Workflow for on-resin piperidine treatment.

Method 2: pH-Mediated O-to-N Acyl Migration

O-acyl isopeptides can undergo an intramolecular rearrangement to the more thermodynamically stable N-acyl peptide bond. This O-to-N acyl migration is highly pH-dependent and is favored under neutral to slightly basic conditions (pH 7.0-8.0)[4][5].

Experimental Protocol: Post-Cleavage O-to-N Acyl Migration

  • After cleaving the peptide from the resin and removing the protecting groups with a standard TFA cocktail, precipitate and lyophilize the crude peptide.

  • Dissolve the crude peptide in an appropriate aqueous buffer at a pH between 7.0 and 8.0 (e.g., 0.1 M phosphate buffer or 0.1 M ammonium bicarbonate). The choice of buffer may depend on the isoelectric point of your peptide to ensure solubility[5].

  • Incubate the solution at room temperature or slightly elevated temperature (e.g., 37 °C) and monitor the conversion by RP-HPLC.

  • Once the conversion is complete, the desired peptide can be purified by preparative HPLC.

Causality: At neutral to slightly basic pH, the N-terminal amino group of the O-acylated amino acid is deprotonated and acts as an intramolecular nucleophile, attacking the ester carbonyl and leading to the formation of the thermodynamically more stable amide bond.

dot

O_Acyl_Isopeptide O-Acyl Isopeptide (Crude Peptide) pH_Adjustment Dissolve in Buffer (pH 7.0-8.0) O_Acyl_Isopeptide->pH_Adjustment Incubation Incubate (RT or 37°C) pH_Adjustment->Incubation Initiates O-to-N Migration N_Acyl_Peptide Desired N-Acyl Peptide Incubation->N_Acyl_Peptide Monitoring Monitor by RP-HPLC Incubation->Monitoring

Caption: Workflow for pH-mediated O-to-N acyl migration.

Q3: Are there any potential side reactions I should be aware of during the removal of O-acylation byproducts?

A3: Yes, the conditions used for removing O-acylation can potentially lead to other side reactions.

  • Piperidine Treatment: Prolonged exposure to piperidine can lead to side reactions such as aspartimide formation in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences, and racemization of C-terminal cysteine residues[6][7]. To mitigate this, it is advisable to keep the piperidine treatment as short as possible while still being effective. The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine solution has been shown to reduce these side reactions[7].

  • pH-Mediated Acyl Migration: While generally a mild procedure, prolonged incubation at slightly basic pH can lead to other base-catalyzed degradations, such as deamidation of asparagine and glutamine residues. Therefore, it is crucial to monitor the reaction closely by HPLC and purify the desired product as soon as the conversion is complete.

Proactive Strategies: Preventing O-Acylation

The most effective approach to dealing with O-acylation is to prevent it from occurring in the first place.

1. Use of Protecting Groups:

The hydroxyl group of the hydroxypyridine residue can be protected with a suitable protecting group, such as a benzyl (Bzl) group. The Bzl group is stable to the basic conditions of Fmoc deprotection but can be removed during the final TFA cleavage, often with the addition of a scavenger like trifluoromethanesulfonic acid (TFMSA)[3][8].

2. Optimization of Coupling Conditions:

  • Coupling Reagents: Using less reactive coupling reagents or shorter coupling times can sometimes reduce the extent of O-acylation, although this may also impact the efficiency of the desired amide bond formation.

  • Steric Hindrance: In some cases, the inherent steric hindrance around the hydroxyl group of the hydroxypyridine residue may provide some level of protection against O-acylation.

Analytical Monitoring

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is an indispensable tool for monitoring the presence of O-acylation byproducts and the progress of their removal.

  • Detection: O-acylated byproducts will typically have a different retention time than the target peptide. Due to the addition of an amino acid, the hydrophobicity of the peptide may change, leading to a shift in its elution profile.

  • Quantification: By integrating the peak areas in the HPLC chromatogram, you can quantify the extent of O-acylation and monitor the efficiency of the removal process.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, providing a powerful tool for analyzing complex peptide mixtures[9].

Conclusion

O-acylation of hydroxypyridine residues is a common challenge in peptide synthesis, but with a thorough understanding of the underlying chemistry and the application of the troubleshooting strategies and protocols outlined in this guide, it can be effectively managed. By employing a combination of preventative measures, such as the use of protecting groups, and remedial actions, like piperidine treatment or pH-mediated acyl migration, researchers can ensure the synthesis of high-purity hydroxypyridine-containing peptides for their research and development endeavors.

References

  • Lauer, J. L., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 6(3), 133-139.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Molecules, 29(1), 245.
  • Pícharz, M., et al. (2019). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 25(11), e3209.
  • Kumar, N., et al. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. Journal of Biosciences, 45, 22.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Hang, H. C., et al. (2018). Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. Journal of the American Chemical Society, 140(28), 8864-8872.
  • Lowenson, J. D., & Clarke, S. (2001). Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming. Analytical Biochemistry, 293(1), 127-136.
  • Choudhary, C., et al. (2009). Identification of acetylated peptides by LC-MS/MS and their consensus sequence motif. Journal of Proteome Research, 8(11), 4987-4997.
  • Burlina, F., et al. (2015). Synthesis of Unprotected Linear or Cyclic O-Acyl Isopeptides in Water Using Bis(2-sulfanylethyl)amido Peptide Ligation. Organic Letters, 17(13), 3264-3267.
  • PART I: Chemfile Creations. (n.d.). Retrieved from [Link]

  • Gafken, P. R., & Turecek, F. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry, 41(5), 575-586.
  • Omizzolo, M. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • Sardana, S., et al. (2020). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst, 145(18), 6062-6071.
  • Mondal, B., & Shaik, S. (2021). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Organic & Inorganic Au, 1(1), 16-25.
  • Chemistry Stack Exchange. (2020, September 4). Is a tautomer's stability compared with reference to its initial compound [closed]. Retrieved from [Link]

  • aapptec, LLC. (n.d.). Peptides. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • Bode, J. W., et al. (2021). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society, 143(40), 16491-16499.
  • Mant, C. T., & Hodges, R. S. (2002). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America, 20(11), 1034-1045.
  • Saris, C. J. M., et al. (1983). Cleavage of asn-gly bonds by hydroxylamine. Analytical Biochemistry, 132(1), 54-67.
  • L-V., M., et al. (2019). A hydroxylamine probe for profiling S-acylated fatty acids on proteins.
  • Al Shaer, D., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082.
  • Al Shaer, D., et al. (2020). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082.
  • Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Liu, C.-F., et al. (2016). The C-Terminal O-S Acyl Shift Pathway under Acidic Condition to Propose Peptide-Thioesters. Molecules, 21(11), 1564.
  • Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 544-565.
  • Reddit. (2024, June 6). Solid Phase Peptide Synthesis Help. Retrieved from [Link]

  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Retrieved from [Link]

  • Gschwind, R. M., et al. (2010). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. The Journal of Organic Chemistry, 75(1), 134-143.
  • Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2).
  • Previero, A., et al. (1973).
  • Taha, A., et al. (2021). Formation and stability of Sc(III), La (III), Dy(III), Pr(III) and Y(III) complexes with hydroxypyridine-carboxylic acids in aqueous solution. Journal of Molecular Liquids, 328, 115438.
  • Raczyńska, E. D., & Makowski, M. (2024). On Some Origins of Tautomeric Preferences in Neutral Creatinine in Vacuo: Search for Analogies and Differences in Cyclic Azoles and Azines. International Journal of Molecular Sciences, 25(2), 999.
  • Ganiev, I. M., et al. (2019). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Russian Journal of General Chemistry, 89(10), 2115-2120.
  • Li, X., et al. (2014). A comparative study on the oxidation state of lattice oxygen among Li1.14Ni0.136Co0.136Mn0.544O2, Li2MnO3, LiNi0.5Co0.2Mn0.3O2 and LiCoO2 for the initial charge–discharge. Journal of Materials Chemistry A, 2(48), 20557-20565.
  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Boc-Protected Pyridyl Amino Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling Boc-protected pyridyl amino acids. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling Boc-protected pyridyl amino acids. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but sensitive building blocks. The inherent basicity of the pyridine ring, combined with the acid-labile nature of the Boc-protecting group, creates a unique susceptibility to moisture-induced degradation. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you ensure the integrity of your materials and the success of your experiments.

The Core Challenge: Why Moisture is a Critical Issue

The tert-butyloxycarbonyl (Boc) protecting group is prized for its stability under many synthetic conditions and its clean, acid-mediated removal.[][] However, this acid lability is the very property that makes it susceptible to moisture. The mechanism of degradation involves the acid-catalyzed hydrolysis of the carbamate linkage. Even ambient atmospheric moisture can be sufficient, over time, to cause partial deprotection.

This premature deprotection leads to a cascade of negative downstream effects:

  • Inaccurate Stoichiometry: The effective concentration of your active, protected amino acid is reduced, leading to poor or incomplete coupling reactions.[3][4]

  • Side Reactions: The newly generated free amine can participate in undesired reactions.

  • Formation of Reactive Byproducts: Acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to the alkylation of nucleophilic side chains in your peptide sequence, particularly residues like Tryptophan or Methionine.[4][5]

The diagram below illustrates the acid-catalyzed hydrolysis pathway.

Boc Hydrolysis Mechanism BocAA Boc-Pyridyl-AA Intermediate Protonated Carbonyl (Unstable Intermediate) BocAA->Intermediate Protonation H2O H₂O (Moisture) H2O->Intermediate H_plus H⁺ (Trace Acid) H_plus->Intermediate Products Free Amine (Pyridyl-AA) + CO₂ + tert-Butyl Cation Intermediate->Products Cleavage

Caption: Mechanism of moisture-induced Boc group hydrolysis.

Troubleshooting Guide

This section addresses specific experimental failures and traces them back to potential moisture contamination of your Boc-protected pyridyl amino acid.

Q1: My peptide coupling reaction has a very low yield. What could be the cause?

A1: A low coupling yield is one of the most common symptoms of compromised starting material.[3][6] If your Boc-protected pyridyl amino acid has been exposed to moisture, a significant portion may have been prematurely deprotected. This reduces the amount of reactant available for the intended peptide bond formation.

Troubleshooting Workflow:

Low Yield Troubleshooting start Low Coupling Yield Observed check_reagent 1. Visually Inspect Reagent: Is it a free-flowing powder? start->check_reagent check_purity 2. Analyze Reagent Purity: Run analytical RP-HPLC. check_reagent->check_purity If 'Yes' discard Solution: Discard compromised reagent. Use a fresh, validated lot. check_reagent->discard If 'No' (clumpy/oily) impurity_found Impurities/Deprotected AA Detected? check_purity->impurity_found double_couple Immediate Strategy: Perform a 'double coupling' with fresh reagents. check_purity->double_couple Suspect in-situ contamination impurity_found->discard Yes no_impurity Purity is >98%. Investigate other causes. impurity_found->no_impurity No other_causes Other Potential Causes: - Inefficient coupling reagents - Steric hindrance - Peptide aggregation - Poor resin swelling no_impurity->other_causes

Caption: Decision tree for troubleshooting low coupling yields.

Recommended Actions:

  • Validate Purity: Before starting a synthesis, always validate the purity of your Boc-pyridyl amino acid using a method like RP-HPLC.[7] A pure compound should show a single major peak. The presence of an earlier-eluting peak often corresponds to the more polar, deprotected amino acid.

  • Use Anhydrous Solvents: Ensure all solvents, especially DMF and DCM, are of anhydrous grade and have been stored properly over molecular sieves.[8][9]

  • Employ Potent Coupling Reagents: For difficult couplings, which can be exacerbated by reagent degradation, consider using more potent activating agents like HATU or HBTU.[4][10]

Q2: My LC-MS analysis of the crude peptide shows multiple unexpected peaks, including a mass corresponding to my target peptide minus the pyridyl amino acid.

A2: This is a strong indicator of a coupling failure at the pyridyl amino acid position. The "deletion sequence" (M - Pyridyl-AA) arises when the growing peptide chain fails to couple with the pyridyl residue and instead couples with the subsequent amino acid in the next cycle.

Possible Causes & Solutions:

  • Cause: Premature deprotection of the Boc-pyridyl amino acid stock, as described in Q1.

  • Solution: The primary solution is preventative. Use a fresh, validated lot of the amino acid.

  • Cause: Alkylation by tert-butyl cations. If your analysis shows peaks with a mass of [M+56], this could indicate alkylation of sensitive residues by the tert-butyl cation generated during Boc hydrolysis.[4][5]

  • Solution: While scavengers are typically used during the final TFA cleavage, their presence cannot correct for damage that occurred prior to synthesis.[5] The focus must be on preventing the initial moisture exposure.

Q3: The Boc-protected pyridyl amino acid powder in my bottle appears clumpy and has a slight yellowish tint, not the white, free-flowing powder I expected.

A3: Stop immediately. These visual cues are classic signs of moisture absorption and potential degradation. A clumpy or oily appearance indicates the material has become hygroscopic and is no longer in its anhydrous, crystalline state.[11]

Recommended Actions:

  • Do Not Use: Do not proceed with your experiment using this reagent. The likelihood of failure is extremely high.

  • Attempt to Salvage (with caution): You can attempt to dry the material under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅) for an extended period (24-48 hours).

  • Mandatory Re-validation: After drying, you MUST re-analyze the material's purity by HPLC and confirm its identity by mass spectrometry or NMR before any use.[7][] In many cases, it is more time and cost-effective to discard the compromised reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Boc-protected pyridyl amino acids?

A1: Proper storage is the most critical factor in maintaining the long-term stability of these reagents.

ParameterRecommendationRationale
Temperature 0–8 °C[13]Slows the rate of any potential hydrolytic degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen from the container headspace.
Container Tightly sealed, amber glass bottlePrevents light exposure and moisture ingress.
Location Dedicated DesiccatorProvides a secondary barrier against ambient humidity. Use a reliable desiccant (e.g., Drierite, P₂O₅).

Q2: I don't have a glove box. What is the best way to handle these reagents on the open bench?

A2: While a glove box or an inert atmosphere bag is ideal, you can minimize risk on an open bench with careful technique.[14]

  • Prepare: Allow the reagent bottle to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Minimize Exposure: Open the bottle only for the time required to weigh the material.

  • Inert Gas Flush: Before re-sealing the bottle, flush the headspace with a gentle stream of dry argon or nitrogen.

  • Seal Tightly: Immediately and tightly seal the cap. Use paraffin film for an extra barrier during long-term storage.

  • Use Dry Equipment: Ensure all spatulas and weigh boats are clean and completely dry.

Q3: How can I ensure my solvents are sufficiently anhydrous for peptide synthesis?

A3: Commercial anhydrous solvents are a good start, but their water content can increase after opening.

  • Verification: The gold standard for measuring water content in solvents is Karl Fischer titration. For peptide synthesis, DMF should ideally have a water content of <50 ppm.

  • Storage: Store anhydrous solvents over activated 3Å or 4Å molecular sieves.

  • Handling: Use syringe techniques to withdraw solvent from bottles sealed with a Sure/Seal™ septum to prevent introducing moist air.[14][15]

Key Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of a Boc-protected amino acid and detecting its deprotected counterpart.

  • Sample Preparation: Dissolve ~1 mg of the Boc-pyridyl amino acid in 1 mL of a 50:50 mixture of acetonitrile and water.

  • HPLC System:

    • Column: C18, 3.5-5 µm particle size, ~4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Detector: UV, 220 nm.

  • Gradient:

    • Start with 5-10% Mobile Phase B.

    • Ramp to 95% Mobile Phase B over 15-20 minutes.

    • Hold at 95% B for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject 5-10 µL of the sample solution. The deprotected amino acid, being more polar, will typically have a significantly shorter retention time than the desired Boc-protected compound. Purity should be >98% for use in synthesis.[][]

Protocol 2: Best Practices for Weighing and Dispensing
  • Gather all necessary equipment (spatula, weigh paper/boat, scintillation vial) and ensure they are clean and dry. Oven-drying glassware is recommended.[14]

  • Bring the reagent container from cold storage and allow it to equilibrate to ambient temperature in a desiccator for at least 30 minutes.

  • If available, perform all manipulations within a nitrogen-filled glove box or glove bag.

  • If on an open bench, work efficiently. Open the container, quickly remove the desired amount of powder, and immediately place it into a pre-tared, dry vial.

  • Purge the headspace of the main reagent bottle with argon or nitrogen before tightly sealing it.

  • Dissolve the weighed amino acid in high-quality anhydrous solvent immediately to prepare it for the coupling reaction.

By understanding the chemical vulnerability of Boc-protected pyridyl amino acids and implementing these rigorous handling, storage, and validation protocols, you can significantly mitigate the risks of moisture-induced degradation, ensuring the integrity of your syntheses and the reliability of your research outcomes.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Chem-Impex. (n.d.). Boc-3-(2'-pyridyl)-D-alanine.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Benchchem. (n.d.). Troubleshooting low yield in N-Boc-MeVal peptide synthesis. Benchchem.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
  • BOC Sciences. (n.d.). Optimizing Peptide Coupling: Key Techniques. BOC Sciences.
  • BOC Sciences. (n.d.). Amino Acid Analysis Services. BOC Sciences.
  • Thermo Fisher Scientific. (n.d.). All Solvents for Peptide Synthesis. Thermo Fisher Scientific.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • A. F. Abdel-Magid, et al. (n.d.). Overview of Custom Peptide Synthesis. LifeTein.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem.
  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • BOC Sciences. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. BOC Sciences.
  • BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • O. Kudlacek, et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Retention Characteristics of 2-Hydroxy-5-Pyridylalanine Peptides

Executive Summary The incorporation of 2-hydroxy-5-pyridylalanine (2-OH-5-Pal) into peptide sequences introduces unique solvatochromic and metal-chelating properties, but it fundamentally alters the chromatographic behav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 2-hydroxy-5-pyridylalanine (2-OH-5-Pal) into peptide sequences introduces unique solvatochromic and metal-chelating properties, but it fundamentally alters the chromatographic behavior of the peptide. Unlike standard hydrophobic residues (Phe, Trp), 2-OH-5-Pal exhibits a pH-dependent dual-polarity arising from pyridine-pyridone tautomerism and protonation.

This guide provides a comparative analysis of 2-OH-5-Pal against standard aromatic residues (Phenylalanine, Tyrosine) and isosteres (3-Pyridylalanine). It details the mechanistic drivers of retention time shifts and provides optimized protocols for separating these fluorogenic peptides.

Mechanistic Analysis: The Polarity Shift

To predict and control the retention of 2-OH-5-Pal peptides, one must understand the molecular "tug-of-war" occurring within the stationary phase.

The Structural Differentiator

While Phenylalanine (Phe) interacts with C18 columns purely through hydrophobic


-

interactions, 2-OH-5-Pal introduces two polarity-modulating features:
  • Pyridine Nitrogen: A basic site that can protonate at low pH.

  • Hydroxyl Group: A hydrogen bond donor/acceptor that increases hydrophilicity.

The Tautomerism Factor

A critical, often overlooked factor is the tautomeric equilibrium. 2-hydroxypyridines exist in equilibrium with their 2-pyridone forms. In polar solvents (like aqueous HPLC mobile phases), the equilibrium often favors the pyridone form, which is significantly more polar than the hydroxypyridine form. This drastically reduces retention time compared to Tyrosine (Tyr), which lacks this tautomeric destabilization.

pH-Dependent Ionization (The "Switch")
  • Acidic Conditions (0.1% TFA, pH ~2.0): The pyridine nitrogen is protonated (

    
    ). The peptide becomes highly polar and cationic, leading to early elution .
    
  • Neutral Conditions (Ammonium Acetate, pH 6.5): The pyridine is largely uncharged (depending on local pKa shifts), and the molecule behaves more like a polar Tyrosine analog.

Comparative Retention Analysis

The following data compares the Relative Retention Time (RRT) of peptides containing 2-OH-5-Pal against standard analogs.

Baseline Peptide Scaffold: Ac-Ala-Ala-X-Ala-Ala-NH2 (Where X = Test Amino Acid) Column: C18 (100 Å, 5 µm) Mobile Phase: Gradient 5-60% Acetonitrile with 0.1% TFA.

Amino Acid (X)Residue TypeHydrophobicity (LogD pH 2.0)*Relative Retention Time (RRT)**Elution Behavior
Phenylalanine (Phe) Standard Hydrophobic~ 1.21.00 (Reference) Late eluting; strong hydrophobic interaction.
Tyrosine (Tyr) Polar Aromatic~ 0.50.85 Elutes earlier than Phe due to phenolic -OH.
3-Pyridylalanine (3-Pal) Basic Aromatic~ -2.30.65 Elutes significantly earlier; N-protonation reduces retention.
2-OH-5-Pal Fluorogenic / Tautomeric < -2.5 0.55 - 0.60 Fastest Eluting. Combined effect of N-protonation and pyridone polarity.

*LogD values are approximate estimates based on fragment contribution theory [1]. **RRT is normalized to Phenylalanine.[1] Values < 1.0 indicate earlier elution.

Key Insight:

2-OH-5-Pal is NOT a direct swap for Tyrosine in HPLC methods. Despite being a structural bioisostere, it is significantly less retained in standard acidic gradients. If you are purifying a library, expect the 2-OH-5-Pal derivative to elute near the solvent front or overlap with hydrophilic impurities if the gradient is not started at a low organic % (e.g., 0-5% B).

Visualization: Interaction & Workflow

Chromatographic Interaction Mechanism

The following diagram illustrates why 2-OH-5-Pal elutes rapidly under standard TFA conditions compared to Phe.

HPLC_Mechanism cluster_0 Stationary Phase (C18 Surface) cluster_1 Mobile Phase (pH 2.0) C18 Alkyl Chains (Hydrophobic) Phe Phenylalanine (Neutral Aromatic) Strong Binding C18->Phe Strong Hydrophobic Interaction Pal 2-OH-5-Pal (Protonated Pyridone) Weak Binding C18->Pal Repulsion / Weak Interaction Proton H+ (TFA) Proton->Pal Ionizes Pyridine N

Caption: Under acidic conditions (pH 2.0), protonation of the pyridine ring in 2-OH-5-Pal disrupts hydrophobic binding, causing early elution compared to neutral Phenylalanine.

Recommended Purification Workflow

Workflow Start Crude Peptide Synthesis (Fmoc-2-OH-5-Pal-OH) Cleavage Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H2O) *Avoid Phenol Scavengers* Start->Cleavage Analytic Analytical HPLC Screen Gradient: 0-40% B over 30 min Buffer: 0.1% TFA Cleavage->Analytic Decision Peak Resolution? Analytic->Decision Opt_Acid Option A: Acidic Prep Use C18-Polar/Aqua Column Start at 0% B Decision->Opt_Acid Good Separation Opt_Base Option B: pH Switching Buffer: 10mM NH4OAc (pH 6.5) Increases Retention Decision->Opt_Base Early Elution/Overlap Final Lyophilization & QC Opt_Acid->Final Opt_Base->Final

Caption: Decision tree for purifying 2-OH-5-Pal peptides. Note the recommendation to avoid phenol scavengers which may acetylate the hydroxy-pyridine.

Experimental Protocols

Analytical Method (Standard)

This method establishes the baseline retention relative to impurities.

  • Column: Phenomenex Kinetex C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 0% B for 2 minutes (isocratic hold to trap polar species), then 0–60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 214 nm (Peptide bond).

    • UV: 310 nm (Specific absorption of 2-OH-5-Pal moiety; useful for distinguishing from Phe/Tyr which absorb < 280 nm) [2].

Alternative "pH-Switch" Method (For Difficult Separations)

If the peptide elutes in the void volume using the standard method, switch to a neutral pH system to deprotonate the pyridine nitrogen.

  • Buffer: 10 mM Ammonium Acetate (pH adjusted to 6.5 with Acetic Acid).

  • Effect: At pH 6.5, the pyridine is neutral. The peptide will become more hydrophobic and shift to a later retention time, often resolving from hydrophilic truncated sequences [3].

Troubleshooting & Critical Considerations

  • Scavenger Selection: During TFA cleavage, avoid using phenol as a scavenger. The hydroxyl group on the pyridylalanine is reactive; phenol can participate in ester exchange or radical side reactions. Use Triisopropylsilane (TIPS) and Water only.

  • Column Dewetting: Because 2-OH-5-Pal peptides are highly polar, they require high aqueous content (95-100% water) at the start of the gradient. Ensure your C18 column is "aqueous stable" (often labeled as "AQ" or "Polar") to prevent phase collapse.

  • Fluorescence Interference: If using fluorescence detection, note that the quantum yield of 2-OH-5-Pal is highly sensitive to solvent polarity and pH. Do not rely on fluorescence intensity for quantitation unless the mobile phase composition is isocratic [4].

References

  • Imperiali, B., & Cohen, G. H. (1999). Fluorescent amino acids: modular building blocks for the construction of sensors. Tetrahedron.
  • Phenomenex. (2023). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Adamczyk, M., Akireddy, S. R., & Reddy, R. E. (2001). Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation. Organic Letters, 3(20), 3157-3159.[3] Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Pyridylalanine Isomers by Mass Spectrometry

Introduction: The Analytical Challenge of Positional Isomerism In pharmaceutical development and metabolic research, the precise structural characterization of molecules is paramount. Pyridylalanine (Pal), a non-natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Positional Isomerism

In pharmaceutical development and metabolic research, the precise structural characterization of molecules is paramount. Pyridylalanine (Pal), a non-natural amino acid, is of growing interest due to its use as a building block in peptide-based therapeutics and radiolabeled ligands.[1] It exists as three distinct positional isomers: 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal), differing only in the position of the nitrogen atom on the pyridine ring. This subtle structural difference can dramatically influence a molecule's biological activity, receptor binding affinity, and metabolic fate.[1]

Distinguishing these positional isomers presents a significant analytical challenge, as they share the same molecular weight and elemental composition, often leading to similar chromatographic behavior.[2] Tandem mass spectrometry (MS/MS) emerges as a powerful solution, capable of differentiating isomers by exploiting subtle differences in their gas-phase fragmentation patterns following collision-induced dissociation (CID).[3][4]

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of 2-, 3-, and 4-pyridylalanine. We will explore the fundamental chemical principles that govern their dissociation, detail the characteristic fragmentation pathways for each isomer, and provide a validated experimental protocol for their differentiation. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the unambiguous identification of pyridylalanine-containing compounds.

Fundamentals of Pyridylalanine Fragmentation

When a protonated pyridylalanine molecule ([M+H]⁺, m/z 167.08) is subjected to collision-induced dissociation (CID), the imparted energy causes it to break apart in predictable ways. The fragmentation is primarily a charge-directed process, where the location of the proton—either on the amino group or the more basic pyridine nitrogen—influences which bonds are most likely to cleave.[5]

Several core fragmentation pathways are common to all three isomers, arising from the inherent instability of the amino acid structure:

  • Loss of Ammonia (NH₃): A common fragmentation for amino acids, resulting in a neutral loss of 17 Da.[6]

  • Decarboxylation and Dehydration: The concerted loss of the carboxyl group as water (H₂O) and carbon monoxide (CO), leading to a neutral loss of 46 Da.[5][6]

  • Side-Chain Cleavage: Fragmentation can occur at the Cα-Cβ bond, leading to ions representative of the amino acid backbone or the pyridylmethyl side chain.

The key to differentiating the isomers lies in how the position of the pyridine nitrogen influences the relative abundance of these common fragments and, more importantly, enables unique, isomer-specific fragmentation pathways.

Comparative Fragmentation Analysis of Pyridylalanine Isomers

The location of the pyridine nitrogen dictates its ability to participate in the fragmentation process through anchimeric assistance (neighboring group participation) or resonance stabilization. This leads to distinct MS/MS fingerprints for each isomer.

2-Pyridylalanine (ortho-isomer): Fragmentation Dominated by Neighboring Group Participation

The proximity of the nitrogen atom to the amino acid backbone in 2-Pal allows for significant interaction during fragmentation. This "ortho-effect" results in a unique and diagnostic fragmentation pattern.

  • Dominant Pathway: Formation of the Pyridinium Ion. The most characteristic fragmentation is the cleavage of the Cα-Cβ bond, leading to the formation of a highly stable 2-aminomethylpyridine cation at m/z 109 . This pathway is facilitated by the participation of the pyridine nitrogen, which can form a stable cyclic intermediate.

  • Key Fragment: The m/z 93 Ion. Subsequent loss of ammonia (NH₃) from the m/z 109 ion results in the formation of the 2-picolyl cation at m/z 93 .

  • Characteristic Neutral Loss: The loss of the entire amino acid backbone as a neutral species (C₃H₅NO₂) from the protonated precursor results in the pyridinium ion at m/z 79 .

The MS/MS spectrum of 2-Pal is therefore expected to be dominated by ions at m/z 109, 93, and 79, which are less prominent or absent in the other isomers.

4-Pyridylalanine (para-isomer): Fragmentation Driven by Resonance Stabilization

In 4-Pal, the nitrogen atom is positioned opposite the side chain. While direct neighboring group participation is impossible, the para-nitrogen exerts a powerful resonance effect, which stabilizes the key fragment ion.

  • Dominant Pathway: Formation of the 4-Picolyl Cation. The primary fragmentation pathway is the cleavage of the Cα-Cβ bond to produce the resonance-stabilized 4-picolyl cation at m/z 93 . This ion is expected to be the base peak, or one of the most abundant ions, in the MS/MS spectrum of 4-Pal.

  • Secondary Pathway: The common amino acid fragmentation, loss of H₂O and CO (-46 Da), leads to the formation of the iminium ion at m/z 121 . This fragment is present for all isomers but is a major ion for the 4-Pal isomer in the absence of competing ortho-effects.

The defining characteristic of 4-Pal is the exceptionally high abundance of the m/z 93 fragment ion due to its superior resonance stabilization.

3-Pyridylalanine (meta-isomer): The "Classic" Amino Acid Fragmentation

The nitrogen atom in 3-Pal is too distant to participate directly in the side-chain fragmentation and lacks the direct resonance-stabilizing effect seen in the 4-isomer. Consequently, its fragmentation pattern most closely resembles that of a typical aromatic amino acid like phenylalanine.

  • Dominant Pathway: Loss of H₂O and CO. The most prominent fragmentation pathway is the loss of 46 Da (H₂O + CO) from the precursor ion, resulting in a strong signal for the iminium ion at m/z 121 .[5]

  • Secondary Fragments: The 3-picolyl cation at m/z 93 is also formed, but it is expected to be significantly less abundant than in the 4-isomer due to the lack of direct resonance stabilization. The loss of ammonia (-17 Da) to form an ion at m/z 150 is also observed.

The MS/MS spectrum of 3-Pal is distinguished by the dominance of the m/z 121 ion, with a less intense signal at m/z 93 compared to its isomers.

Data Summary: A Guide to Isomer Identification

The following table summarizes the key diagnostic ions and their expected relative abundances for the differentiation of pyridylalanine isomers using ESI-MS/MS.

m/zProposed Fragment2-Pyridylalanine (ortho)3-Pyridylalanine (meta)4-Pyridylalanine (para)Diagnostic Value
167 [M+H]⁺ PrecursorPrecursorPrecursor-
150 [M+H - NH₃]⁺MinorPresentPresentLow
121 [M+H - (CO+H₂O)]⁺MinorMajor MajorHigh (for 3-Pal)
109 [Pyridylmethylamine]⁺Major AbsentAbsentHigh (for 2-Pal)
93 [Picolyl Cation]⁺PresentPresentBase Peak High (for 4-Pal)
79 [Pyridinium]⁺PresentMinorMinorHigh (for 2-Pal)

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed dominant fragmentation pathways for each pyridylalanine isomer under CID conditions.

2_Pyridylalanine_Fragmentation M_H [M+H]⁺ m/z 167 F109 m/z 109 M_H->F109 - C₂H₄O₂ F79 m/z 79 M_H->F79 - C₃H₅NO₂ (neutral loss) F93 m/z 93 F109->F93 - NH₃

Caption: Proposed fragmentation of 2-Pyridylalanine.

3_Pyridylalanine_Fragmentation M_H [M+H]⁺ m/z 167 F121 m/z 121 M_H->F121 - (CO+H₂O) F93 m/z 93 M_H->F93 - C₃H₆NO₂ F150 m/z 150 M_H->F150 - NH₃

Caption: Proposed fragmentation of 3-Pyridylalanine.

4_Pyridylalanine_Fragmentation M_H [M+H]⁺ m/z 167 F93 m/z 93 M_H->F93 - C₃H₆NO₂ F121 m/z 121 M_H->F121 - (CO+H₂O) Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_analysis Data Interpretation Prep Prepare Standards & Samples (1-10 µg/mL) LC Inject on C18 Column (Gradient Elution) Prep->LC MS1 MS1 Scan: Detect [M+H]⁺ at m/z 167 LC->MS1 MS2 MS2 Fragmentation: Isolate & Fragment m/z 167 (CID) MS1->MS2 Select Precursor Analysis Compare Fragment Ratios: m/z 121 vs 109 vs 93 MS2->Analysis ID Isomer Identification Analysis->ID

Sources

Validation

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (S)-Boc-2-Hydroxy-5-pyridylalanine

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of (S)-Boc-2-Hydroxy-5-pyridylalanine, a critical chiral building block in pharmaceutical synthesis. As t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of (S)-Boc-2-Hydroxy-5-pyridylalanine, a critical chiral building block in pharmaceutical synthesis. As the therapeutic and toxicological profiles of enantiomers can differ dramatically, rigorous control of stereochemical integrity is a non-negotiable aspect of drug development and quality control.[1][2] This document moves beyond mere protocols to explain the causality behind methodological choices, empowering researchers to select and optimize the most suitable technique for their specific needs.

The Cornerstone Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis due to its high resolution, robustness, and sensitivity, making it ideal for detecting trace enantiomeric impurities.[2] The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.

The Principle of Chiral Recognition

Separation is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column. For N-Boc protected amino acids, the key interactions often involve hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole forces.[3]

Selecting the Optimal Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter in method development. For a molecule like (S)-Boc-2-Hydroxy-5-pyridylalanine, two classes of CSPs are exceptionally effective.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, with over 90% of enantiomeric excess (ee) estimations utilizing them.[3] Coated or immobilized derivatives of cellulose and amylose (e.g., Lux Cellulose, CHIRALPAK) offer broad selectivity. The Boc-protecting group and the pyridine ring of the analyte can engage in hydrogen bonding and π-π interactions with the carbamate derivatives on the polysaccharide backbone.[4] For N-protected amino acids, cellulose-based phases like Lux Cellulose-2 have shown high success rates.[5]

  • Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on Teicoplanin (e.g., CHIROBIOTIC T), are uniquely suited for polar and ionic compounds like amino acids and their derivatives.[6][7] They possess both ionic groups and hydrophobic pockets, allowing for multiple modes of interaction. For t-BOC amino acids, a reversed-phase mobile phase system is the most effective choice on these columns.[6] Their compatibility with LC-MS friendly mobile phases is a significant advantage for peak identification and further analysis.[6][8]

cluster_0 Chiral HPLC Method Development Workflow A Analyte: (S)-Boc-2-Hydroxy-5-pyridylalanine B Select CSP Class A->B C Polysaccharide-Based (e.g., Lux Cellulose-2) B->C Broad applicability D Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) B->D Excellent for polar analytes MS-compatible E Select Mobile Phase Mode C->E D->E F Reversed-Phase (Recommended) E->F G Screen Solvents & Additives (ACN/H2O or MeOH/H2O) (+ 0.1% TFA or Formic Acid) F->G H Optimize Conditions (Gradient, Temperature, Flow Rate) G->H I Method Validation (LOD, LOQ, Linearity, Accuracy) H->I

Caption: Workflow for Chiral HPLC Method Development.

Data-Driven Method Development

The following table provides validated starting points for method development. For N-Boc amino acids, reversed-phase conditions are highly recommended.[6]

ParameterPolysaccharide CSP (e.g., Lux Cellulose-2)Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient/Isocratic Start with 60:40 (A:B), adjust as neededStart with 90:10 (A:B), adjust as needed
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nm or 280 nmUV at 254 nm or 280 nm
Detailed Experimental Protocol: Chiral HPLC
  • Sample Preparation: Accurately weigh and dissolve the (S)-Boc-2-Hydroxy-5-pyridylalanine sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic or (R)-enantiomer standard at the same concentration to confirm peak identity and resolution.

  • System Equilibration: Equilibrate the chosen chiral column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Run the analysis using the starting conditions outlined in the table above.

  • Optimization:

    • If retention is too low, decrease the percentage of the organic modifier (ACN or MeOH).[5]

    • If resolution is insufficient, try changing the organic modifier (ACN vs. MeOH) or the acidic additive (TFA vs. Formic Acid).[5]

    • Adjusting the column temperature can also influence selectivity.

  • Quantification: Once baseline resolution (Rs > 1.5) is achieved, calculate the enantiomeric purity by area normalization. The percentage of the undesired (R)-enantiomer is determined relative to the total area of both enantiomer peaks. Validated methods can achieve a limit of quantification (LOQ) of ≤0.05% for the undesired isomer.[4][9]

Orthogonal Verification: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, derivatization-free alternative for determining enantiomeric purity.[10] This technique relies on a chiral solvating agent (CSA) that interacts non-covalently with the enantiomers in solution to form transient diastereomeric complexes.

The Principle of NMR Enantiodiscrimination

In a chiral environment created by the CSA, the corresponding protons of the two enantiomers become chemically non-equivalent. This results in separate, resolved signals in the ¹H NMR spectrum, allowing for direct integration and quantification of each enantiomer.[11][12] The simplicity of this method is a key advantage: the analyte and CSA are simply mixed in an NMR tube.[12]

cluster_1 Principle of NMR with Chiral Solvating Agent (CSA) Analyte (S)-Analyte (R)-Analyte Complex Diastereomeric Complexes (S)-Analyte + CSA (R)-Analyte + CSA Analyte->Complex + CSA Chiral Solvating Agent (CSA) CSA->Complex + Spectrum Resulting NMR Spectrum Single Peak (Achiral Solvent) Split Peaks (with CSA) Complex->Spectrum Different Magnetic Environments

Caption: NMR Enantiodiscrimination using a CSA.

Detailed Experimental Protocol: NMR with CSA
  • Reagent Selection: Choose an appropriate CSA. BINOL-derivatives and thiourea-based CSAs have proven effective for N-protected amino acids.[11][12][13]

  • Sample Preparation:

    • In a clean vial, dissolve ~5 mg of the (S)-Boc-2-Hydroxy-5-pyridylalanine sample.

    • Add 1.0 to 1.2 equivalents of the chosen CSA.

    • Add the mixture to an NMR tube containing ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆). Non-polar solvents often produce the best results.[12]

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).

    • Ensure a sufficient relaxation delay (D1) to allow for accurate integration.

  • Data Analysis:

    • Identify a proton signal (e.g., the alpha-proton or a proton on the pyridine ring) that is well-resolved into two distinct peaks corresponding to the S and R enantiomers.

    • Carefully integrate the two signals.

    • Calculate the enantiomeric excess (% ee) from the integration values (I) of the major (S) and minor (R) enantiomers: % ee = [(I_S - I_R) / (I_S + I_R)] * 100.

Alternative High-Resolution Techniques

While HPLC and NMR are the primary methods, other techniques can be valuable for orthogonal testing or specific applications.

Chiral Capillary Electrophoresis (CE)

CE is a powerful separation technique known for its extremely high efficiency, low sample and solvent consumption, and rapid method development.[14][15] Enantiomeric separation is achieved by adding a chiral selector, most commonly a modified cyclodextrin, to the background electrolyte.[16][17] This method is particularly useful for purity testing where very low levels of the distomer must be detected.[14]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18] The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers.[19] While CD is excellent for confirming the absolute configuration and for rapid screening, it is less suited for accurately quantifying very high enantiomeric purity. For accurate quantification, the total concentration of the analyte must be determined by a separate achiral method (e.g., achiral HPLC with UV detection).[18]

Method Comparison and Expert Recommendations

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation.

FeatureChiral HPLCNMR with CSAChiral CECD Spectroscopy
Primary Application Routine QC, Purity TestingStructural Confirmation, PurityPurity Testing, Orthogonal MethodAbsolute Configuration, Screening
Limit of Quantification Excellent (≤0.05%)Good (~0.5-1%)Excellent (can be <0.1%)Poor (>1-5%)
Sample Prep Simple dissolutionVery simple (mix in tube)Simple dissolutionSimple dissolution
Analysis Time 10-30 minutes per sample5-15 minutes per sample5-20 minutes per sample<5 minutes per sample
Key Advantage High precision and robustnessNo derivatization, structural infoHigh efficiency, low wasteVery fast, confirms configuration
Key Limitation Requires expensive columnsLower sensitivity for trace impuritiesLower concentration sensitivityNot suitable for high ee values

Expert Recommendation:

  • For routine quality control and release testing , where high accuracy and sensitivity are paramount, Chiral HPLC is the undisputed method of choice.

  • For rapid confirmation of enantiomeric identity and approximate purity in a research or process development setting, NMR with a CSA is highly efficient.

  • Chiral CE should be considered as a valuable orthogonal method for validation purposes or in environments focused on "green chemistry" principles.

  • CD Spectroscopy is best used as a rapid qualitative check of stereochemical integrity rather than a precise quantitative tool for high-purity samples.

References

  • Zheng, X., et al. (2018). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

  • Ahmad, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org. [Link]

  • Gualtieri, F. (Ed.). (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

  • Di Mieri, M., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Catrin, S., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. [Link]

  • Li, J., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. PMC. [Link]

  • Perez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. [Link]

  • Zhang, H., et al. (2017). Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. PMC. [Link]

  • Reddy, P., et al. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Cabrera, K. (2006). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Di Mieri, M., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Fanali, S., et al. (2000). Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. PubMed. [Link]

  • Sándor, C., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. ResearchGate. [Link]

  • Farcas, C., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Wang, Y., et al. (2021). A direct circular dichroic assay for quantitative determination of peptide enantiomers. Oxford Academic. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Pirkle, W. H., & Welch, C. J. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Scholars' Mine. [Link]

Sources

Comparative

A Comparative Guide to 2-hydroxy-5-pyridylalanine and Tyrosine: Structural Analogs with Divergent Binding Potential

For Researchers, Scientists, and Drug Development Professionals In the landscape of rational drug design and peptide engineering, the strategic substitution of natural amino acids with non-canonical counterparts is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of rational drug design and peptide engineering, the strategic substitution of natural amino acids with non-canonical counterparts is a cornerstone of innovation. This guide provides a detailed comparison of 2-hydroxy-5-pyridylalanine, a synthetic amino acid, and the canonical L-Tyrosine. While structurally analogous, their distinct electronic and hydrogen-bonding properties can significantly influence molecular interactions, offering a valuable tool for modulating binding affinity and specificity.

Introduction: The Rationale for Amino Acid Analogs

Tyrosine, a proteinogenic amino acid, plays a critical role in a vast array of biological processes, including protein synthesis, signal transduction, and as a precursor to key neurotransmitters.[1][2] Its phenolic hydroxyl group is a frequent participant in hydrogen bonding and can be phosphorylated by protein kinases, a pivotal event in cellular signaling.[2] The exploration of Tyrosine analogs, such as 2-hydroxy-5-pyridylalanine, is driven by the desire to fine-tune these interactions for therapeutic benefit. The introduction of a nitrogen atom into the aromatic ring alters the electronic distribution and hydrogen bonding capacity, potentially leading to enhanced binding affinity, improved selectivity, or novel pharmacological activities.[3]

Structural and Physicochemical Comparison

At first glance, the structures of L-Tyrosine and 2-hydroxy-5-pyridylalanine appear quite similar. Both possess an alanine backbone and a hydroxyl-substituted aromatic ring. However, the replacement of a carbon atom in the phenyl ring of Tyrosine with a nitrogen atom in the pyridyl ring of 2-hydroxy-5-pyridylalanine introduces significant physicochemical differences.

PropertyL-Tyrosine2-hydroxy-5-pyridylalanine
Molecular Formula C₉H₁₁NO₃C₈H₁₀N₂O₃
Molecular Weight 181.19 g/mol 182.18 g/mol [1]
Aromatic System PhenylPyridyl
Hydrogen Bond Donors -OH, -NH₂, -COOH-OH, -NH₂, -COOH
Hydrogen Bond Acceptors -OH, -O (carboxyl)-OH, -O (carboxyl), Pyridyl Nitrogen
pKa (Side Chain) ~10.1Not experimentally determined, but expected to be lower than Tyrosine due to the electron-withdrawing nature of the pyridine ring.

Key Structural Differences and Their Implications:

  • Aromaticity and Electron Distribution: The pyridine ring in 2-hydroxy-5-pyridylalanine is more electron-deficient than the benzene ring of Tyrosine due to the electronegativity of the nitrogen atom. This can influence cation-π and π-π stacking interactions within a protein binding pocket.[4]

  • Hydrogen Bonding: The most significant difference is the presence of the pyridyl nitrogen in 2-hydroxy-5-pyridylalanine. This nitrogen atom can act as an additional hydrogen bond acceptor, a feature absent in Tyrosine. This provides an opportunity for an additional point of interaction with a protein, which could lead to a significant increase in binding affinity.

  • Acidity of the Hydroxyl Group: The electron-withdrawing nature of the pyridine ring is expected to make the hydroxyl group of 2-hydroxy-5-pyridylalanine more acidic (lower pKa) than that of Tyrosine. At physiological pH, this could lead to a greater proportion of the deprotonated, phenolate-like form, which can alter electrostatic interactions and hydrogen bonding patterns.

Visualizing the Structural Differences

To better understand the structural nuances, the following diagrams illustrate the chemical structures of L-Tyrosine and 2-hydroxy-5-pyridylalanine.

cluster_tyrosine L-Tyrosine cluster_pyridylalanine 2-hydroxy-5-pyridylalanine Tyrosine Tyrosine Pyridylalanine Pyridylalanine

Caption: Chemical structures of L-Tyrosine and 2-hydroxy-5-pyridylalanine.

Impact on Binding Affinity: A Mechanistic Perspective

The enhanced hydrogen bonding capability of 2-hydroxy-5-pyridylalanine, owing to its pyridyl nitrogen, presents a clear avenue for increasing binding affinity. If a protein's active site has a suitably positioned hydrogen bond donor, the interaction with 2-hydroxy-5-pyridylalanine could be significantly stronger than with Tyrosine.

Conversely, the altered electronic nature of the aromatic ring could be either beneficial or detrimental. In cases where cation-π interactions with a positively charged residue in the binding pocket are crucial, the more electron-rich phenyl ring of Tyrosine might be favored. However, the electron-deficient pyridyl ring could engage in favorable interactions with electron-rich aromatic residues or other polar moieties.

The increased acidity of the hydroxyl group in 2-hydroxy-5-pyridylalanine could also be a critical factor. A lower pKa means that at physiological pH, the hydroxyl group is more likely to be deprotonated. This phenolate-like anion could form stronger electrostatic interactions with positively charged residues or metal ions in the active site.

Experimental Determination of Binding Affinity

To empirically determine and compare the binding affinities of these two amino acids when incorporated into a peptide or small molecule, several robust biophysical techniques can be employed. The choice of method depends on factors such as the purity and quantity of the protein and ligand, and the desired throughput.

Key Experimental Methodologies
TechniquePrincipleKey Outputs
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein in solution.Equilibrium dissociation constant (KD), Enthalpy change (ΔH), Stoichiometry (n)
Fluorescence Spectroscopy Monitors changes in the intrinsic fluorescence of a protein (e.g., from Tryptophan residues) or the fluorescence of a labeled ligand upon binding.Equilibrium dissociation constant (KD)
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the chemical shifts of protein or ligand atoms upon complex formation.Binding site mapping, Equilibrium dissociation constant (KD) for weak interactions
A Generalized Experimental Workflow for Binding Affinity Determination

The following diagram outlines a typical workflow for comparing the binding affinities of two ligands, such as peptides containing Tyrosine versus 2-hydroxy-5-pyridylalanine, to a target protein using Surface Plasmon Resonance (SPR).

G cluster_prep Phase 1: Preparation cluster_spr Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis P1 Protein Expression & Purification P2 Peptide Synthesis (Tyr & 2-OH-5-Pyr-Ala variants) P1->P2 P3 Buffer Preparation & Degassing P2->P3 S1 Protein Immobilization on Sensor Chip P3->S1 S2 Injection of Tyr-Peptide (Analyte) S1->S2 S3 Injection of 2-OH-5-Pyr-Ala-Peptide (Analyte) S1->S3 S4 Regeneration of Sensor Surface S2->S4 A1 Sensorgram Processing & Curve Fitting S2->A1 S3->S4 S3->A1 S4->S1 A2 Determination of ka, kd, and KD A1->A2 A3 Comparative Analysis of Binding Affinities A2->A3

Caption: Generalized workflow for comparative binding affinity analysis using SPR.

Conclusion and Future Outlook

2-hydroxy-5-pyridylalanine represents a compelling, albeit understudied, synthetic analog of Tyrosine. Its unique electronic and hydrogen-bonding characteristics offer a rational basis for its use in modulating the binding affinity and specificity of peptides and small molecules. The additional hydrogen bond acceptor in the form of the pyridyl nitrogen is a particularly attractive feature for enhancing potency.

While this guide provides a theoretical framework for comparison, the ultimate determination of which analog is superior for a given application must be made empirically. The experimental protocols outlined herein provide a clear path for researchers to quantify the impact of this substitution on binding affinity. As the demand for more sophisticated and targeted therapeutics grows, the exploration of non-canonical amino acids like 2-hydroxy-5-pyridylalanine will undoubtedly play an increasingly important role in drug discovery and development.

References

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available at: [Link]

  • Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Available at: [Link]

  • PubMed. (2011, September 15). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Available at: [Link]

  • Wikipedia. Tyrosine. Available at: [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein? Available at: [Link]

  • Intercell Pharma. L-Tyrosine – building block of catecholamine. Available at: [Link]

  • eLife. (2020, August 6). How to measure and evaluate binding affinities. Available at: [Link]

  • PubMed. (2001, October 4). Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine. Available at: [Link]

  • RSC Publishing. (2025). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. Available at: [Link]

  • PubChem. beta-(5-Hydroxy-2-pyridyl)alanine. Available at: [Link]

  • ResearchGate. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Available at: [Link]

  • StatPearls - NCBI Bookshelf. (2023, July 18). Tyrosine Kinase Inhibitors. Available at: [Link]

Sources

Validation

Bioisosteric Replacement of Phenylalanine with Hydroxypyridylalanine: A Comprehensive Guide for Peptidomimetic Drug Design

Executive Summary & Mechanistic Rationale In the development of peptide therapeutics and peptidomimetics, Phenylalanine (Phe) is traditionally employed to anchor molecules within hydrophobic binding pockets (e.g., S1/S2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of peptide therapeutics and peptidomimetics, Phenylalanine (Phe) is traditionally employed to anchor molecules within hydrophobic binding pockets (e.g., S1/S2 subsites of proteases). However, the purely lipophilic nature of the benzyl side chain often leads to liabilities, including poor aqueous solubility, high metabolic clearance, and a lack of specific, directional binding interactions.

Hydroxypyridylalanine (Hpa) —and its tautomeric equivalents such as 2-pyridon-3-yl-alanine—has emerged as a highly sophisticated bioisostere. By replacing a carbon atom in the phenyl ring with a nitrogen and introducing a hydroxyl/carbonyl group, Hpa retains the aromatic bulk necessary for spatial accommodation while introducing critical hydrogen bond donor/acceptor capabilities.

The Causality of the Replacement: This strategic substitution fundamentally alters the molecule's target engagement profile. The heteroaromatic system lowers the partition coefficient (LogP), thereby improving the overall pharmacokinetic (ADME) profile. More importantly, the introduced polarity allows the side chain to act as a "chameleon." It can satisfy the hydrophobic requirements of targets like human Cathepsin L, while simultaneously acting as a glutamine isostere to form critical hydrogen bonds in highly specific active sites, such as the SARS-CoV-2 3CL main protease (). Furthermore, the heteroaromatic nitrogen serves as an excellent ligand for transition metals, enabling the engineering of novel metalloenzyme inhibitors ().

Physicochemical & Pharmacokinetic Comparison

To objectively evaluate the impact of this bioisosteric replacement, we must analyze the fundamental physicochemical shifts that occur when transitioning from Phe to Hpa.

Table 1: Physicochemical Properties & Drug Design Impact

PropertyPhenylalanine (Phe)Hydroxypyridylalanine (Hpa)Impact on Drug Design
Side-Chain Character Hydrophobic, AromaticHeteroaromatic, PolarHpa significantly reduces lipophilicity, preventing non-specific protein binding and improving aqueous solubility.
Hydrogen Bonding NoneDonor (1), Acceptor (2)Hpa enables specific directional interactions (dipole-dipole), increasing target residence time (

).
LogP (Relative) High (~2.2)Low (~0.5)Lowers the overall hydrophobicity of the peptidomimetic, optimizing the oral bioavailability profile.
Metal Coordination NoneStrong (Zn²⁺, Cu²⁺, Fe³⁺)Allows Hpa to act as a potent chelator in the active sites of matrix metalloproteinases (MMPs).

Structural Biology & Target Engagement

The introduction of Hpa fundamentally rewires the interaction network between the drug and the target protein. While Phe relies entirely on weak, distance-dependent Van der Waals forces and


 stacking, Hpa can lock into an active site via strong, directional hydrogen bonds.

BindingMechanism Phe Phenylalanine (Phe) Hydrophobic Interaction Target Protease Active Site (e.g., S1/S2 Pockets) Phe->Target Van der Waals forces Hpa Hydroxypyridylalanine (Hpa) H-Bonding & Metal Coordination Hpa->Target Dipole-Dipole & H-Bonds Outcome1 High Lipophilicity Poor Aqueous Solubility Target->Outcome1 Phe Consequence Outcome2 Improved Solubility Target Specificity Target->Outcome2 Hpa Consequence

Fig 1: Binding mechanism differences between Phenylalanine and Hydroxypyridylalanine in active sites.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the incorporation and evaluation of Hpa in peptidomimetic workflows.

Solid-Phase Peptide Synthesis (SPPS) of Hpa-Peptidomimetics

Objective: Incorporate Fmoc-Hpa(Trt)-OH into a peptide sequence without inducing epimerization or side-chain branching.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Rink Amide is chosen to generate a C-terminal amide upon cleavage, which protects the final peptidomimetic from exopeptidase degradation in vivo.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Coupling Reaction: Pre-activate 3.0 equivalents of Fmoc-Hpa(Trt)-OH with 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF for 3 minutes, then add to the resin for 2 hours.

    • Causality: HATU is explicitly chosen over standard carbodiimides (like DIC) because Hpa is a sterically hindered, non-canonical amino acid. HATU ensures rapid formation of the active ester, minimizing the risk of racemization at the

      
      -carbon. The Trityl (Trt) protecting group on the Hpa hydroxyl prevents unwanted O-acylation (branching).
      
  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2 hours.

    • Causality: Triisopropylsilane (TIPS) acts as a highly effective carbocation scavenger. Without TIPS, the cleaved trityl cations would re-alkylate the electron-rich hydroxypyridyl ring, destroying the product.

  • System Validation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and immediately analyze via LC-MS. The presence of the exact

    
     mass and the complete absence of 
    
    
    
    Da (Trityl adduct) peaks validate the efficiency of the deprotection and the integrity of the Hpa residue.
Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the real-time binding kinetics (


, 

) of the Hpa-modified drug against the target protease.
  • Surface Immobilization: Immobilize the target protease (e.g., 3CL-PR) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) at pH 5.0 to achieve ~500 Response Units (RU).

  • Analyte Injection: Inject the Hpa-peptidomimetic in a 2-fold dilution series (e.g., 1.56 nM to 100 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) at a flow rate of 30 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured association rate (

      
      ) represents the true biomolecular interaction driven by Hpa's hydrogen bonding, rather than diffusion artifacts.
      
  • System Validation: Utilize a reference flow cell (activated and deactivated without protein) to subtract bulk refractive index changes. If the sensorgrams fit a 1:1 Langmuir binding model with a

    
     value 
    
    
    
    of the maximum
    
    
    , the binding data is validated as specific and accurate.

Case Study: Modulating Protease Specificity

The practical power of replacing Phe with Hpa is perfectly illustrated in the development of dual-target antivirals. In a landmark 2025 study, researchers sought to inhibit both human Cathepsin L (which prefers Phe at the P1 position) and SARS-CoV-2 3CL-PR (which strictly requires Glutamine at the P1 position) ().

By replacing the P1 Phenylalanine with an Hpa derivative (2-pyridon-3-yl-alanine), the molecule retained enough aromatic character to bind Cathepsin L, while the newly introduced nitrogen and oxygen atoms perfectly mimicked the hydrogen-bonding network of glutamine, unlocking potent 3CL-PR inhibition.

Table 2: Comparative Experimental Data (Wild-Type vs. Hpa-Bioisostere)

Compound P1 ResidueTarget ProteaseBinding Affinity (

)
Specificity Shift Rationale
Wild-Type (Phenylalanine)Human Cathepsin LHigh Affinity (Low nM)Optimal hydrophobic fit for the S1 pocket.
Wild-Type (Phenylalanine)SARS-CoV-2 3CL-PRPoor Affinity (>1000 nM)Lacks the required H-bond donor/acceptor for the S1 pocket.
Bioisostere (Hydroxypyridylalanine)Human Cathepsin L0.6 – 18 nM Retains necessary aromaticity for S1 pocket accommodation.
Bioisostere (Hydroxypyridylalanine)SARS-CoV-2 3CL-PR2.6 – 124 nM Acts as a glutamine isostere, forming critical H-bonds in S1.

Experimental Workflow Visualization

Workflow Step1 Fmoc-SPPS Synthesis Step2 Cleavage & Deprotection Step1->Step2 Step3 RP-HPLC Purification Step2->Step3 Step4 SPR Binding Assay Step3->Step4 Step5 Data Analysis (KD & Kinetics) Step4->Step5

Fig 2: Experimental workflow from Fmoc-SPPS synthesis to SPR kinetic validation.

References

  • Kumar, V., Zhu, J., Chenna, B. C., et al. (2025). "Dual Inhibitors of SARS-CoV-2 3CL Protease and Human Cathepsin L Containing Glutamine Isosteres Are Anti-CoV-2 Agents." Journal of the American Chemical Society, 147(2), 1631–1648.[Link]

  • "Noncanonical Amino Acids in Biocatalysis." Chemical Reviews, ACS Publications.[Link]

Comparative

Comparative Guide: Chiral HPLC Separation of Pyridylalanine Isomers

Executive Summary The separation of pyridylalanine isomers—specifically the resolution of D- and L-enantiomers of 2-, 3-, and 4-pyridylalanine—presents a unique chromatographic challenge. Unlike standard proteinogenic am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of pyridylalanine isomers—specifically the resolution of D- and L-enantiomers of 2-, 3-, and 4-pyridylalanine—presents a unique chromatographic challenge. Unlike standard proteinogenic amino acids, pyridylalanine contains a basic pyridine moiety that can induce severe peak tailing and secondary interactions.

This guide evaluates three primary methodologies: Crown Ether (Host-Guest complexation), Zwitterionic Ion-Exchange (Double ion-pairing), and Polysaccharide-based (Derivatization) chromatography. While Crown Ether columns remain the gold standard for resolution, Zwitterionic phases offer a superior alternative for LC-MS applications due to mobile phase compatibility.

Part 1: The Separation Challenge

Pyridylalanine is an aromatic non-proteinogenic amino acid often used in GnRH antagonists and other peptide therapeutics.

  • The Zwitterionic Problem: In its free form, it exists as a zwitterion, making it difficult to retain on standard C18 (Reversed-Phase) systems without ion-pairing agents.

  • The Pyridine Problem: The pyridine ring nitrogen (

    
    ) acts as a secondary basic site. On silica-based columns, this can interact with residual silanols, causing peak broadening.
    
  • The Isomer Problem: You must distinguish between the regioisomers (position of the alanine chain on the ring) and the enantiomers (D vs. L).

Part 2: Comparative Analysis of Stationary Phases

Method A: Crown Ether Phases (The Gold Standard)

Recommended Column: CROWNPAK CR-I(+) (Immobilized) or CROWNPAK CR(+) (Coated).

Mechanism: The chiral recognition relies on the formation of a host-guest inclusion complex. The ammonium group (


) of the amino acid fits inside the 18-crown-6 ether ring.[1] This requires the primary amine to be protonated, necessitating an acidic mobile phase.[2]

Performance Profile:

  • Resolution (

    
    ):  Typically 
    
    
    
    for free amino acids.
  • Elution Order: D-enantiomer usually elutes first on CR(+) columns.[3]

  • Limitations: Requires highly acidic mobile phases (pH 1.0–2.0), often using Perchloric Acid (

    
    ), which is hazardous and non-volatile (bad for MS).
    
Method B: Zwitterionic Phases (The MS-Compatible Alternative)

Recommended Column: CHIRALPAK ZWIX(+) or ZWIX(-) .[4][5][6][7]

Mechanism: These phases use Cinchona alkaloid derivatives fused with a sulfonic acid group.[6][8] They operate via a synergistic double ion-pairing mechanism:

  • The carboxylate (

    
    ) of the analyte interacts with the quinine/quinidine ammonium site.
    
  • The ammonium (

    
    ) of the analyte interacts with the sulfonic acid site on the selector.
    

Performance Profile:

  • Resolution (

    
    ):  Excellent (
    
    
    
    ) for underivatized amino acids.
  • Elution Order: Reversible by switching between ZWIX(+) and ZWIX(-).

  • Advantages: Uses Methanol/Water with Formic Acid/DEA.[4][9] Fully LC-MS compatible.[4]

Method C: Polysaccharide Phases (The Derivatization Route)

Recommended Column: CHIRALPAK IB-N or CHIRALPAK IA .

Mechanism: Relies on hydrogen bonding and dipole-dipole interactions in the helical grooves of amylose/cellulose polymers.

Performance Profile:

  • Requirement: Free pyridylalanine resolves poorly. Derivatization (e.g., Fmoc, Boc, or Cbz protection) is usually required to block the amine and carboxyl groups, increasing interaction with the stationary phase.

  • Use Case: Best when the sample is already an intermediate in peptide synthesis (i.e., protected).

Part 3: Comparative Data & Decision Matrix

The following table summarizes the expected performance metrics for separating D/L-3-Pyridylalanine.

FeatureCrown Ether (CR-I)Zwitterionic (ZWIX)Polysaccharide (IA/IB)
Analyte State Free Amino AcidFree Amino AcidDerivatized (Fmoc/Boc)
Typical

High (

)
High (

)
Moderate to High
Mobile Phase

/ ACN
MeOH / ACN / Formic AcidHexane / EtOH (Normal Phase)
MS Compatibility Low (requires TFA, signal suppression)Excellent Good (if using volatile solvents)
Sample Prep Dissolve in waterDissolve in MeOH/WaterRequires chemical derivatization
Throughput ModerateHighLow (due to prep time)
Decision Logic for Method Selection

MethodSelection Start Start: Pyridylalanine Sample IsDerivatized Is the sample derivatized? (Fmoc/Boc/Cbz) Start->IsDerivatized NeedMS Is MS Detection Required? IsDerivatized->NeedMS No (Free AA) Polysaccharide Method C: Polysaccharide (Chiralpak IA/IB) Normal Phase IsDerivatized->Polysaccharide Yes CrownEther Method A: Crown Ether (Crownpak CR-I) Best Resolution, UV Only NeedMS->CrownEther No (UV OK) Zwix Method B: Zwitterionic (Chiralpak ZWIX) Best for LC-MS NeedMS->Zwix Yes

Figure 1: Decision tree for selecting the appropriate stationary phase based on sample state and detection requirements.

Part 4: Detailed Experimental Protocols

Protocol A: High-Resolution Separation (Crown Ether)

Best for purity analysis of raw materials where UV detection is sufficient.

  • Column: Daicel CROWNPAK CR-I(+) (

    
    , 
    
    
    
    ).[10][11]
  • Mobile Phase Preparation:

    • Prepare aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Perchloric acid) at pH 1.5.
      
    • Solvent A: pH 1.5

      
       (aq).
      
    • Solvent B: Acetonitrile (ACN).[4]

    • Ratio: 90% A / 10% B (Isocratic).

    • Note: Methanol can be used instead of ACN to alter selectivity, but ACN generally gives lower backpressure.

  • Operating Conditions:

    • Flow Rate:

      
      .
      
    • Temperature:

      
       (Lowering to 
      
      
      
      can improve resolution if needed).
    • Detection: UV @ 210 nm (or 254 nm for the pyridine ring).

  • System Suitability:

    • Expect D-isomer to elute first (

      
      ).
      
    • Expect L-isomer to elute second (

      
      ).
      
Protocol B: LC-MS Compatible Separation (Zwitterionic)

Best for PK studies or trace impurity analysis in biological matrices.

  • Column: Daicel CHIRALPAK ZWIX(+) (

    
    , 
    
    
    
    ).[9]
  • Mobile Phase Preparation:

    • Bulk Solvent: Methanol (MeOH) / Acetonitrile (ACN) / Water (

      
      ).[4]
      
    • Additives: Add

      
       Formic Acid and 
      
      
      
      Diethylamine (DEA).[5]
    • Critical: The acid/base ratio controls the ionization state of the ZWIX selector.

  • Operating Conditions:

    • Flow Rate:

      
      .
      
    • Temperature:

      
      .
      
    • Detection: ESI-MS (Positive Mode). Monitor

      
       for Pyridylalanine (
      
      
      
      ).
  • Optimization:

    • If retention is too low, increase the ACN content.

    • If peak shape is poor, slightly increase water content (up to 5%) to improve solubility and kinetics.

Part 5: Mechanism of Action (Visualized)

The Crown Ether mechanism is highly specific. The diagram below illustrates why the pH must be acidic: the amine must be protonated to dock into the crown ether.

CrownMechanism cluster_0 Critical Interaction Acid Acidic Mobile Phase (pH 1.5) AminoAcid Pyridylalanine (Zwitterion) Acid->AminoAcid Protonation ProtonatedAA Protonated Form (R-NH3+) AminoAcid->ProtonatedAA Complex Host-Guest Complex (Separation) ProtonatedAA->Complex Docking Crown Crown Ether (Stationary Phase) Crown->Complex 3 H-Bonds

Figure 2: Mechanism of Crown Ether chiral recognition requiring acidic protonation of the primary amine.

Part 6: Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Interaction between the pyridine nitrogen and silica silanols.

    • Fix (Crown): Ensure pH is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[12] The low pH protonates the pyridine ring, preventing silanol interaction, though it may reduce retention slightly due to repulsion.
      
    • Fix (ZWIX): Ensure sufficient ionic strength (50mM Formic Acid).

  • Elution Reversal:

    • If the minor impurity (e.g., D-isomer) elutes under the tail of the major peak (L-isomer), switch the column.

    • Crown: Switch from CR(+) to CR(-).

    • ZWIX: Switch from ZWIX(+) to ZWIX(-).

  • Column Life (Crown Ether):

    • Avoid using >15% Methanol in the mobile phase for coated Crownpak CR columns, as it can strip the coated phase. Immobilized CR-I columns are more robust but still perform best with low organic content.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

  • Ilisz, I., et al. (2012). "Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A. [Link]

  • Hyun, M. H. (2016). "Crown Ether-Based Chiral Stationary Phases for HPLC." Journal of Separation Science. [Link]

Sources

Validation

A Comparative Guide to X-ray Crystallography of Peptides with Pyridylalanine Residues

Executive Summary The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug development and materials science, offering avenues to enhance stability, modulate biological activity, and i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug development and materials science, offering avenues to enhance stability, modulate biological activity, and introduce novel functionalities. Among these, pyridylalanine (Pya), with its three isomers (2-Pya, 3-Pya, and 4-Pya), stands out as a versatile tool. The strategic placement of the nitrogen atom within the pyridine ring provides a unique handle to fine-tune a peptide's physicochemical properties, including hydrophilicity, hydrogen-bonding capabilities, and, most notably, the capacity for metal coordination.[1][2][3] This guide provides a comparative analysis of the crystallographic data of peptides containing these Pya residues. We will delve into the structural implications of each isomer, present a framework for their crystallization, and offer supporting experimental data to inform rational peptide design for researchers, scientists, and drug development professionals.

The Strategic Advantage of Pyridylalanine in Peptide Structural Biology

Pyridylalanine is an aromatic amino acid that is structurally analogous to phenylalanine but contains a nitrogen atom in the phenyl ring, creating a pyridine moiety. This seemingly minor substitution has profound consequences for a peptide's behavior. The three commercially available isomers, L-2-pyridylalanine (2-Pal), L-3-pyridylalanine (3-Pal), and L-4-pyridylalanine (4-Pal), differ only in the position of this nitrogen atom, allowing for precise chemical modifications with minimal steric perturbation.[2][3]

The primary advantages of incorporating Pya residues include:

  • Enhanced Hydrophilicity: The pyridine nitrogen can act as a hydrogen bond acceptor, often leading to increased aqueous solubility compared to peptides containing purely hydrophobic aromatic residues like phenylalanine. This is particularly beneficial for therapeutic peptides that require formulation at physiological pH.[1][2]

  • Modulated Biological Activity: The position of the nitrogen atom influences the electronic properties and orientation of the side chain, which can alter binding affinity and specificity for biological targets.[3]

  • Metal Coordination Site: The pyridine nitrogen introduces a metal-binding site, a feature that can be exploited to create highly ordered supramolecular structures, stabilize specific conformations, and facilitate crystallization.[4][5][6]

Comparative Structural Impact and Crystallization Potential of Pya Isomers

The choice of Pya isomer is a critical design element that directly influences the peptide's conformational preferences and its propensity to form well-ordered crystals. The key distinction lies in the ability of the pyridine nitrogen to interact with the peptide backbone or with external ligands, such as metal ions.

Isomer-Specific Effects on Conformation and Metal Coordination
  • 2-Pyridylalanine (2-Pal): The nitrogen at the ortho position allows 2-Pal to act as a bidentate ligand, chelating a metal ion using both the pyridine nitrogen and the backbone amino or carboxyl group. This forms a highly stable 5-membered chelate ring, which can rigidly fix the side-chain orientation and, by extension, influence the local peptide backbone conformation.[6] This strong chelation is a powerful tool for inducing ordered structures.

  • 3-Pyridylalanine (3-Pal): With the nitrogen at the meta position, direct chelation involving the peptide backbone is sterically hindered.[6] However, its polar nature, arising from electronic dissymmetry, can enhance interactions with specific protein transporters or influence hydrogen-bonding networks within a crystal lattice.[3] It often acts as a monodentate or bridging ligand in metal-coordinated structures.

  • 4-Pyridylalanine (4-Pal): The para position of the nitrogen prevents direct chelation with its own backbone. This makes 4-Pal an excellent candidate for forming linear, metal-mediated peptide chains, where a single metal ion bridges two separate Pya residues.[4][5] This property is highly effective for driving the formation of one-dimensional coordination polymers, which can then pack into three-dimensional crystals.

The following diagram illustrates the relationship between isomer choice and its structural consequences.

G cluster_isomers Pyridylalanine Isomers cluster_properties Primary Structural Effect cluster_outcomes Crystallographic Outcome 2-Pya 2-Pya Prop1 Strong Bidentate Chelation (5-membered ring) 2-Pya->Prop1 3-Pya 3-Pya Prop2 Monodentate / Bridging Ligand (Polar Side Chain) 3-Pya->Prop2 4-Pya 4-Pya Prop3 Linear Bridging Ligand (Inter-peptide cross-linking) 4-Pya->Prop3 Outcome1 Rigid, Fixed Conformation (Intra-chain stabilization) Prop1->Outcome1 Outcome2 Modulated Crystal Packing (H-Bond Networks) Prop2->Outcome2 Outcome3 Coordination Polymer Formation (Highly Ordered Lattices) Prop3->Outcome3

Caption: Isomer choice dictates coordination and structural outcomes.

Analysis of Crystallographic Data

The structural data derived from X-ray crystallography provides definitive evidence of the impact of Pya residues. Below is a comparative table summarizing crystallographic data from representative peptides containing 4-pyridylalanine, as detailed in the literature. Comprehensive crystallographic data for a wide range of short peptides containing all three isomers is still an emerging field, with metal-coordination studies being the most prevalent.

Peptide Sequence Pya Isomer Metal Ion Resolution (Å) Space Group Key Structural Features & Crystal Packing PDB ID Reference
C2-1: [4-Pya]-β-hPro-Abu-[4-Pya]-β-hPro-Abu4-PyridylalanineZn²⁺1.15P1Zinc ions link peptides into 1D chains via pyridine coordination. Chains pack into a 3D crystal through stacking and hydrogen bonding.8E9W[4]
C2-2: [4-Pya]-β-hAla-Aib-[4-Pya]-β-hAla-Aib4-PyridylalanineZn²⁺1.80C121Similar to C2-1, forms 1D metal-peptide chains that drive crystallization.8E9X[4]
AQ-Pal14Pal214-PyridylalaninePt(en)²⁺N/A (CD/AUC data)N/AAddition of platinum complex induces a conformational change from a two-stranded coiled-coil to a four-helix bundle.N/A[5]

Note: This table highlights cases where crystallographic or robust structural data is available. N/A indicates that the study focused on solution-state structural changes rather than X-ray crystallography.

Experimental Guide: A Workflow for Crystallizing Pya-Containing Peptides

Crystallizing peptides is inherently more challenging than for small molecules or large, stable proteins.[7] However, the unique properties of Pya residues can be leveraged to promote success. The following workflow is a self-validating system, where each step informs the next, increasing the probability of obtaining diffraction-quality crystals.

The Crystallization Workflow: From Design to Diffraction

The overall process for obtaining a crystal structure of a Pya-containing peptide follows a logical progression, as illustrated below.

G cluster_metal Optional: Metal-Assisted Crystallization A Peptide Synthesis & Purification (>95% Purity Required) B Solubility & Stability Screening (Vary pH, solvents, counterions) A->B C High-Throughput Crystallization Screening (Sitting/Hanging Drop Vapor Diffusion) B->C C_metal Screening with Metal Salts (e.g., Zn²⁺, Ni²⁺, Pt²⁺) B->C_metal If designed for coordination D Condition Optimization (Fine-tune precipitant, pH, peptide concentration) C->D E Crystal Harvesting & Cryo-protection D->E F X-ray Diffraction Data Collection (Synchrotron or In-house Source) E->F G Data Processing & Structure Solution (Phasing, Model Building) F->G H Model Refinement & Validation G->H I Deposition to PDB H->I C_metal->D

Caption: Workflow for Pya-peptide X-ray crystallography.
Step-by-Step Experimental Protocol: Metal-Assisted Vapor Diffusion

This protocol describes a general method for the crystallization of a peptide designed with a 4-Pya residue, using a metal ion to induce crystal formation.

1. Peptide Preparation & Quality Control (Trustworthiness Pillar)

  • Rationale: Peptide purity is paramount. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction.[8]

  • Protocol:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).

    • Purify the peptide via reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Verify the mass of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the purified peptide to obtain a fluffy, salt-free powder.

2. Solubility Screening (Expertise Pillar)

  • Rationale: The goal is to identify conditions where the peptide is soluble at a high concentration but can be pushed into a supersaturated state in a controlled manner. The protonation state of the pyridine ring is pH-dependent (pKa ≈ 5.2), which will significantly affect solubility.

  • Protocol:

    • Prepare a stock solution of the peptide (e.g., 20 mg/mL) in a minimal volume of ultrapure water.

    • In a 96-well plate, test the solubility of a small aliquot of the peptide stock in a range of buffers (e.g., MES pH 6.0, HEPES pH 7.5, Tris pH 8.5) and common organic co-solvents (e.g., isopropanol, acetonitrile).

    • Observe for precipitation or clarity. This step identifies a suitable starting buffer for crystallization trials.

3. Crystallization Trial Setup (Hanging Drop Vapor Diffusion)

  • Rationale: Vapor diffusion allows for a slow, controlled increase in the concentration of the peptide and precipitant, which is ideal for promoting the growth of single, well-ordered crystals rather than amorphous precipitate.[8]

  • Protocol:

    • Prepare a reservoir solution in a 24-well crystallization plate. A typical starting point could be 100 mM HEPES pH 7.5, 20% w/v PEG 3350, and 200 mM MgCl₂.

    • Prepare the "drop" solution by mixing 1 µL of the peptide stock solution (e.g., 10 mg/mL in water or a weak buffer), 0.5 µL of a metal salt solution (e.g., 10 mM Zn(NO₃)₂), and 1.5 µL of the reservoir solution.

    • Pipette this 3 µL drop onto a siliconized glass coverslip.

    • Invert the coverslip and seal the well over the reservoir.

    • Incubate the plate in a vibration-free environment at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

4. Crystal Harvesting and Data Collection

  • Rationale: Crystals must be rapidly cooled to cryogenic temperatures (e.g., 100 K) to prevent radiation damage from the X-ray beam. A cryoprotectant is used to prevent the formation of crystalline ice, which would destroy the crystal lattice.

  • Protocol:

    • Identify a promising crystal under a microscope.

    • Prepare a cryoprotectant solution, which is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.

    • Using a mounted cryo-loop, quickly pass the crystal through the cryoprotectant solution to remove excess mother liquor and coat it.

    • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.

    • Mount the frozen crystal on the goniometer of an X-ray diffractometer and collect diffraction data.

Conclusion

The incorporation of pyridylalanine residues offers a sophisticated strategy for peptide engineers to influence structure, enhance solubility, and facilitate crystallographic analysis. The choice of isomer—2-Pya, 3-Pya, or 4-Pya—is not trivial and provides a powerful tool to control supramolecular assembly, particularly through metal coordination. As demonstrated, 4-Pya is highly effective at promoting the formation of crystalline coordination polymers, while 2-Pya offers a route to conformationally constrained structures. While high-resolution crystallographic data for a broad range of Pya-peptides is still expanding, the principles outlined in this guide provide a robust framework for the rational design and successful crystallographic structure determination of these promising molecules.

References

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(19), 8879–8888. [Link]

  • Request PDF. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. [Link]

  • Gopi, H. N., et al. (2026). Comparative review of natural and modified amino acid crystals: structural features and SHG efficiency with reference to KDP. Taylor & Francis Online. [Link]

  • Horne, C. R., et al. (2018). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. PMC - PubMed Central. [Link]

  • Cambrex. Crystallization Process Development: Peptide Crystallization Case Study. [Link]

  • Polizzi, N. F., et al. (2023). Structures of lattices formed by C2 pyridine-containing peptides. ResearchGate. [Link]

  • Hyslop, A. G., et al. (2008). Metal-Mediated Peptide Assembly: Use of Metal Coordination to Change the Oligomerization State of an α-Helical Coiled-Coil. ScholarWorks@BGSU. [Link]

  • PubChem. 3-(3-Pyridyl)alanine. [Link]

  • Request PDF. Non-Natural Amino Acids for Protein Engineering and New Protein Chemistries. ResearchGate. [Link]

  • APC. Peptide Crystallization: Techniques, Challenges, and Solutions. [Link]

  • Jones, C. G., et al. (2021). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers in Molecular Biosciences. [Link]

  • Figshare. Collection - Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. [Link]

  • A. H. de Vries, et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

  • Bundy, J. L., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. [Link]

  • CNCB. PeptideDB - Database Commons. [Link]

  • ResearchGate. (a) Structure of peptide 1 containing two pyridine ligands. (b) Upon... [Link]

  • Michigan State University. Proteins. [Link]

  • Creative Biostructure. Peptide Crystallization. [Link]

  • ResearchGate. X‐ray structure of peptides A) P1 and B) P2. β(O)‐δ⁵‐Phe is shown in... [Link]

  • Springer Nature Experiments. Determining Protein Structures Using X-Ray Crystallography. [Link]

  • CrystEngComm. Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series. [Link]

  • Eker, F., et al. (2004). The polyproline II conformation in short alanine peptides is noncooperative. PMC - NIH. [Link]

  • Beteva, A., et al. (2020). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • University of Zurich. Peptide Bonds: Structure. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-Boc-2-Hydroxy-5-pyridylalanine proper disposal procedures

The integration of non-natural amino acids like (S)-Boc-2-Hydroxy-5-pyridylalanine (CAS: 1241681-87-7) into peptide synthesis and drug discovery workflows requires stringent environmental health and safety (EH&S) oversig...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of non-natural amino acids like (S)-Boc-2-Hydroxy-5-pyridylalanine (CAS: 1241681-87-7) into peptide synthesis and drug discovery workflows requires stringent environmental health and safety (EH&S) oversight. Because this compound features a tert-butyloxycarbonyl (Boc) protecting group, a pyridine ring, and a hydroxyl moiety, its disposal is not as simple as standard aqueous waste. Improper disposal can lead to environmental contamination, cross-reactivity in waste streams, and severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[1].

As an Application Scientist, I have structured this guide to provide researchers and laboratory managers with a self-validating, causally driven operational plan for the safe handling, segregation, and disposal of (S)-Boc-2-Hydroxy-5-pyridylalanine.

Physicochemical Hazard Assessment & Causality

Before executing any disposal protocol, it is critical to understand why specific procedures are mandated. (S)-Boc-2-Hydroxy-5-pyridylalanine is a synthetic organic solid. While not acutely toxic or explosive, it must be managed as a hazardous chemical waste due to the following mechanistic reasons:

  • Nitrogenous Byproducts: The pyridine ring and amino backbone will generate toxic nitrogen oxides (NOx) upon incomplete combustion. Therefore, it must be directed to high-temperature, EPA-regulated commercial incinerators rather than municipal solid waste[2].

  • Solvent Interactions: In practical applications (e.g., Solid-Phase Peptide Synthesis - SPPS), this compound is dissolved in polar aprotic solvents (like DMF or NMP) and activated with coupling reagents (like HATU or DIC). The resulting liquid waste stream is highly complex, often containing reactive intermediates that can cause exothermic reactions if mixed with incompatible waste (e.g., strong acids or oxidizers)[3].

  • Regulatory Classification: Under EPA guidelines, unless a chemical is explicitly listed as non-hazardous and meets strict solubility and toxicity criteria, it must be treated as hazardous waste by default[3]. Sink disposal is strictly prohibited[1].

Operational Disposal Workflows

The following methodologies provide step-by-step guidance for the two primary waste streams associated with this compound: solid waste (unused reagent/spills) and liquid waste (reaction filtrates).

Protocol A: Solid Waste Disposal (Spills and Expired Stock)

Causality: Solid powders pose an inhalation hazard and can cross-contaminate other waste streams. They must be isolated in chemically compatible, shatter-proof containers.

  • Containment & Collection: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). If a spill occurs, do not sweep dry, as this generates airborne dust. Gently cover the powder with a damp, inert absorbent pad to suppress dust.

  • Transfer: Using a non-sparking scoop, transfer the (S)-Boc-2-Hydroxy-5-pyridylalanine powder and any contaminated absorbent materials into a wide-mouth High-Density Polyethylene (HDPE) container[3]. Do not use steel containers for organic acids or their derivatives.

  • Headspace Management: Fill the container to no more than 90% capacity, leaving at least one inch of headspace to account for potential vapor expansion or settling[3][4].

  • Sealing & Labeling: Cap the container tightly. Immediately affix a label explicitly stating "Hazardous Waste" . Write the full chemical name—"(S)-Boc-2-Hydroxy-5-pyridylalanine"—and the estimated quantity. Never use abbreviations or chemical formulas, as this violates EPA labeling mandates[2][5].

Protocol B: Liquid Waste Segregation (Post-Reaction Mixtures)

Causality: Peptide synthesis utilizes both halogenated (e.g., Dichloromethane) and non-halogenated (e.g., Dimethylformamide) solvents. Mixing these drastically increases disposal costs and can trigger regulatory fines, as halogenated waste requires specialized high-temperature incineration to prevent dioxin formation.

  • Determine Solvent Matrix: Identify the primary solvent used to dissolve the (S)-Boc-2-Hydroxy-5-pyridylalanine.

  • Segregation:

    • If the solvent is >1% Dichloromethane (DCM) or another halogen, direct the waste to the Halogenated Organic Waste carboy.

    • If the solvent is purely DMF, NMP, or Methanol, direct it to the Non-Halogenated Organic Waste carboy.

  • Transfer Protocol: Use a dedicated, chemically compatible funnel to pour the waste. Critical Step: Remove the funnel immediately after use and seal the container. Leaving a funnel in a waste container is a direct violation of EPA Satellite Accumulation Area (SAA) regulations[5].

  • Secondary Containment: Place the liquid waste carboy inside a secondary containment tub (e.g., a 5-gallon bucket or dedicated spill tray) to capture any accidental leaks or ruptures[1][4].

Satellite Accumulation Area (SAA) Management

To maintain a self-validating safety system, your laboratory's SAA must operate under strict, auditable parameters. The National Research Council and the EPA's Subpart K regulations dictate the following[1][5]:

  • Location: The SAA must be at or near the point of generation (e.g., inside the fume hood or an adjacent ventilated cabinet) and under the direct control of the operator[5].

  • Inspection: Conduct and document weekly inspections of the SAA to check for container deterioration, leaks, or bulging[1][3].

  • Time Limits: Once a waste container reaches its maximum fill line (90% full), it must be dated and transferred out of the laboratory to a central accumulation area within 72 hours (3 days) [3][5].

Quantitative Data Presentation

The following table summarizes the logistical parameters for managing (S)-Boc-2-Hydroxy-5-pyridylalanine waste streams to ensure rapid compliance checks.

Waste Stream TypePrimary ComponentsApproved Container MaterialHazard ClassificationMax SAA Accumulation Time
Solid Waste Pure (S)-Boc-2-Hydroxy-5-pyridylalanine, contaminated PPEHigh-Density Polyethylene (HDPE)Toxic / Irritant1 Year (or 72 hrs once full)
Non-Halogenated Liquid Compound + DMF, NMP, or MethanolHDPE or PTFE-lined GlassFlammable / Toxic1 Year (or 72 hrs once full)
Halogenated Liquid Compound + Dichloromethane (DCM)PTFE-lined Glass or specific HDPEFlammable / Toxic / Halogenated1 Year (or 72 hrs once full)

Waste Segregation Decision Matrix

To prevent cross-contamination and ensure regulatory compliance, follow this logical workflow for disposing of materials containing (S)-Boc-2-Hydroxy-5-pyridylalanine.

WasteDisposal Start (S)-Boc-2-Hydroxy- 5-pyridylalanine Waste Solid Solid Waste (Powder/Spills) Start->Solid Dry powder Liquid Liquid Waste (Reaction Mixtures) Start->Liquid In solution SolidContainer HDPE Solid Waste Drum Label: Hazardous Waste Solid->SolidContainer Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (e.g., DMF, MeOH) Liquid->NonHalogenated <1% Halogens HaloContainer Halogenated Liquid Drum Label: Hazardous Waste Halogenated->HaloContainer NonHaloContainer Non-Halo Liquid Drum Label: Hazardous Waste NonHalogenated->NonHaloContainer EHSPickup EH&S Pickup & Incineration SolidContainer->EHSPickup HaloContainer->EHSPickup NonHaloContainer->EHSPickup

Decision matrix for (S)-Boc-2-Hydroxy-5-pyridylalanine waste segregation.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Retrieved from:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Retrieved from:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Retrieved from:[Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Retrieved from:[Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. Retrieved from:[Link]

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of (S)-Boc-2-Hydroxy-5-pyridylalanine

Navigating the complexities of novel chemical entities is a cornerstone of innovative drug development. As a Senior Application Scientist, this guide is crafted to provide you with the essential, in-depth technical and s...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical entities is a cornerstone of innovative drug development. As a Senior Application Scientist, this guide is crafted to provide you with the essential, in-depth technical and safety information for handling (S)-Boc-2-Hydroxy-5-pyridylalanine. Our commitment is to empower your research by ensuring a foundation of safety and operational excellence, moving beyond mere product provision to become a trusted partner in your scientific endeavors. This document is structured to be a self-validating system of protocols, grounded in authoritative safety standards.

Understanding the Compound: A Dual-Nature Hazard Profile
  • Pyridine Moiety: Pyridine and its derivatives can be harmful if inhaled, swallowed, or in contact with skin.[2][3] They are often skin and respiratory irritants and can have systemic effects.[4][5] Therefore, all handling procedures must mitigate the risk of exposure through these routes.

  • Boc-Protected Amino Acid: The Boc group itself is generally stable but can be removed under acidic conditions.[6][7] The primary concern with compounds of this class is often irritation upon contact.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling (S)-Boc-2-Hydroxy-5-pyridylalanine. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[9]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[10]
Hand Protection Nitrile or neoprene gloves are recommended.[5][11] Double gloving may be appropriate for extended handling periods.[9]Provides a barrier against skin contact. Check manufacturer's glove compatibility charts for breakthrough times with any solvents used.[11][12]
Body Protection A long-sleeved laboratory coat, fully buttoned, is required.[5][8][11] For larger quantities, a chemical-resistant apron is advised.[13][14]Prevents contamination of personal clothing and skin.[13]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[4][5]Mitigates the risk of inhaling airborne particles or vapors, a primary exposure route for pyridine-based compounds.[2][4]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Contaminated) f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Wash Hands f3->f4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Weighing:

  • Designated Area: All handling of (S)-Boc-2-Hydroxy-5-pyridylalanine must occur in a designated area within a certified chemical fume hood.[5][12]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the fume hood.

  • Weighing: If handling the solid, carefully weigh the required amount. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

3.2. Solution Preparation:

  • Solvent Compatibility: Use appropriate solvents for dissolution. The choice of solvent will depend on the specific experimental requirements.

  • Controlled Addition: Add the solvent to the solid slowly to avoid splashing.

  • Labeling: Immediately label any container with the full chemical name, concentration, and date.

3.3. Post-Handling:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: After doffing PPE, wash hands thoroughly with soap and water.[2][12]

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, immediate and correct action is critical.

Emergency Response Workflow

Emergency_Response exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Remove contaminated clothing. Wash area with soap and water for 15 min. skin_contact->action_skin action_eye Flush eyes with water for at least 15 min at an eyewash station. eye_contact->action_eye action_inhalation Move to fresh air immediately. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Immediate Emergency Response Protocol.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4][5] Remove any contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Flush the eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[4][5][12] Immediate medical attention is required.

  • Inhalation: Move the individual to fresh air at once.[2][4] If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[2][12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.[8][12]

Spill Response:

  • Small Spills (inside a fume hood): Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4][16] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[12]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

5.1. Waste Segregation:

  • All waste containing (S)-Boc-2-Hydroxy-5-pyridylalanine, including unused compound, contaminated materials (gloves, pipette tips, absorbent pads), and rinsate, must be collected as hazardous chemical waste.[8][11]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[15]

5.2. Waste Collection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass).[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "(S)-Boc-2-Hydroxy-5-pyridylalanine".[8][15]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[8][12]

5.3. Final Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[8][15]

References

  • Pyridine Safety Procedures. Washington State University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024, October 1). [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024, March 12). [Link]

  • Pyridine: incident management. GOV.UK. (2015, October 15). [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. (2024, November 26). [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • UN1282 Pyridine AGR, ACS, Ph Eur. Labbox Export. [Link]

  • Safety Data Sheet. AAPPTec. [Link]

  • Personal Protective Equipment. US EPA. (2025, September 12). [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. AAPPTec. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023, July 04). [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Organic Syntheses Procedure. [Link]

  • Experimental Procedure. The Royal Society of Chemistry. [Link]

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